Pyrimidine-4-carbonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrimidine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-5(9)4-1-2-7-3-8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTUOKCYZDAJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593431 | |
| Record name | Pyrimidine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184951-32-4 | |
| Record name | Pyrimidine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyrimidine 4 Carbonyl Chloride and Its Derivatives
Precursor-Based Synthesis of Pyrimidine-4-carbonyl Chloride
A primary route to obtaining this compound involves the direct chemical modification of a pre-existing pyrimidine (B1678525) derivative that already contains a carboxylic acid group at the 4-position. Orotic acid (2,6-dioxo-1,2,3,4-tetrahydropyrimidine-4-carboxylic acid) serves as a key biological and synthetic precursor for this purpose. nih.govresearchgate.netnih.govliberty.edu
Synthesis from Orotic Acid via Chlorination
The conversion of the carboxylic acid functional group in orotic acid to an acyl chloride is a standard and direct method for synthesizing the target compound. This transformation is a type of nucleophilic acyl substitution. The process involves replacing the hydroxyl (-OH) group of the carboxylic acid with a chloride (-Cl) atom, thereby significantly increasing the reactivity of the carbonyl group for subsequent chemical reactions.
Chlorinating Agents and Reaction Conditions
Several reagents are effective for the chlorination of carboxylic acids, with thionyl chloride (SOCl₂) being one of the most common and efficient. youtube.comyoutube.comcommonorganicchemistry.commasterorganicchemistry.com The reaction with thionyl chloride is particularly advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acid chloride. youtube.commasterorganicchemistry.com
Alternative chlorinating agents include oxalyl chloride ((COCl)₂) and phosphorus-based reagents like phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃). youtube.comresearchgate.net The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is also a very effective method that produces volatile byproducts. researchgate.net Reaction conditions typically involve heating the carboxylic acid with an excess of the chlorinating agent, either neat or in an inert solvent, to drive the reaction to completion. commonorganicchemistry.com
Table 1: Chlorination of Orotic Acid
| Reagent | Typical Conditions | Byproducts | Notes |
|---|---|---|---|
| **Thionyl Chloride (SOCl₂) ** | Reflux in neat SOCl₂ or inert solvent | SO₂(g), HCl(g) | Commonly used; gaseous byproducts simplify workup. youtube.commasterorganicchemistry.com |
| **Oxalyl Chloride ((COCl)₂) ** | Room temp or gentle heat in solvent (e.g., DCM) with catalytic DMF | CO(g), CO₂(g), HCl(g) | Mild conditions; volatile byproducts. researchgate.net |
| **Phosphorus Pentachloride (PCl₅) ** | Heating with substrate | POCl₃, HCl(g) | Highly reactive; byproduct removal is necessary. youtube.com |
General Synthetic Approaches to Pyrimidine Derivatives Relevant to this compound
The construction of the pyrimidine ring itself is a fundamental aspect of accessing the diverse range of derivatives needed for further functionalization. Multicomponent reactions (MCRs) are particularly powerful strategies in this regard, as they allow for the assembly of complex molecules like pyrimidines from three or more starting materials in a single step, promoting atom economy and efficiency. eurekaselect.combenthamdirect.comjchemrev.com
Multicomponent Reaction (MCR) Strategies for Pyrimidine Ring Construction
MCRs offer a convergent and diversity-oriented approach to building the pyrimidine scaffold. By varying the individual components, a wide library of substituted pyrimidines can be generated efficiently. These methods are central to modern synthetic and medicinal chemistry. acs.org
Three-component reactions are a well-established method for pyrimidine synthesis. A common strategy involves the condensation of a 1,3-dicarbonyl compound (or equivalent), an aldehyde, and a nitrogen-containing species like urea (B33335) or an amidine. This is famously exemplified by the Biginelli reaction. biomedres.us
More recent methodologies have expanded this scope. For instance, an oxidative [3+2+1] three-component annulation utilizes amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol to construct the pyrimidine ring. organic-chemistry.orgresearchgate.net Another approach involves the reaction of active methylene compounds, perfluoroalkyl iodides, and amidines or guanidines, promoted by ambient light, to yield highly functionalized pyrimidines. acs.orgacs.org These methods highlight the versatility of combining different building blocks to achieve the target heterocyclic core. tandfonline.com
Expanding on the MCR concept, four-component reactions provide even greater opportunities for structural complexity and diversity in a single operation. One such strategy involves a palladium-catalyzed oxidative reaction between amidines, styrene, and N,N-dimethylformamide (DMF). nih.govscispace.com In this process, DMF uniquely serves as a dual synthon, providing both a one-carbon unit and the amide functionality for the final pyrimidine carboxamide product. nih.govscispace.com
Another innovative four-component approach is the iridium-catalyzed synthesis of pyrimidines from an amidine and up to three different alcohol molecules. nih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps to build the substituted pyrimidine ring, showcasing a sustainable method that can utilize biomass-derived alcohols. acs.orgnih.gov A variation of the Biginelli reaction also demonstrates a four-component synthesis by reacting methyl aroylpyruvate, an aromatic aldehyde, urea or thiourea, and methanol. biomedres.us
Table 2: Multicomponent Strategies for Pyrimidine Ring Synthesis
| Reaction Type | Key Components | Catalyst/Conditions | Description |
|---|---|---|---|
| Three-Component Annulation | Amidines, Ketones, N,N-Dimethylaminoethanol | Oxidative Annulation | Forms the pyrimidine ring via a [3+2+1] cycloaddition where the third component acts as a C1 source. organic-chemistry.orgresearchgate.net |
| Three-Component Annulation | Active Methylene Compounds, Perfluoroalkyl Iodides, Amidines | Ambient Light | A metal-free method to produce perfluoroalkylated pyrimidines. acs.orgacs.org |
| Four-Component Coupling | Amidines, Styrene, N,N-Dimethylformamide (DMF) | Palladium (Pd) catalyst | DMF acts as a dual synthon, providing both a carbon atom and an amide group to form pyrimidine carboxamides. nih.govscispace.com |
| Four-Component Coupling | Amidines, Alcohols (up to 3 different) | Iridium (Ir) catalyst | A regioselective synthesis involving condensation and dehydrogenation steps. nih.gov |
| Four-Component Biginelli Reaction | Methyl Aroylpyruvate, Aromatic Aldehyde, Urea/Thiourea, Methanol | Acid catalyst (e.g., NaHSO₄) | An extension of the classic Biginelli reaction to create highly functionalized dihydropyrimidines. biomedres.us |
Cyclization and Annulation Methodologies for this compound and its Derivatives
The synthesis of the pyrimidine core, a critical component of numerous biologically active molecules, can be achieved through a variety of cyclization and annulation strategies. These methodologies provide access to a wide array of substituted pyrimidines, including precursors to this compound.
Oxidative Annulation Mechanisms
Oxidative annulation has emerged as a powerful tool for the construction of pyrimidine rings. This approach often involves the formation of new carbon-nitrogen and carbon-carbon bonds under oxidative conditions, leading to the aromatic pyrimidine system.
One notable example involves the copper-catalyzed oxidative annulation of amidines with saturated ketones. This method proceeds through a cascade reaction involving oxidative dehydrogenation, annulation, and subsequent oxidative aromatization. The use of an oxidant, such as oxygen, facilitates the formation of the pyrimidine ring from readily available starting materials.
Another strategy employs a three-component oxidative annulation. For instance, the reaction of amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol can efficiently produce pyrimidine derivatives. This method is characterized by its eco-friendliness and tolerance of various functional groups. Similarly, an oxidative annulation involving anilines, aryl ketones, and dimethyl sulfoxide (DMSO) as a methine equivalent, promoted by potassium persulfate (K₂S₂O₈), enables the synthesis of 4-arylpyrimidines through the activation of acetophenone-formamide conjugates. nih.gov
A plausible mechanism for some copper-catalyzed oxidative annulations involves the initial formation of an enamine from the ketone, followed by reaction with the amidine. Subsequent intramolecular cyclization and oxidation then lead to the final pyrimidine product. The choice of catalyst and oxidant is crucial for the efficiency and selectivity of these reactions.
Table 1: Examples of Oxidative Annulation Reactions for Pyrimidine Synthesis
| Reactants | Catalyst/Promoter | Key Features |
|---|---|---|
| Amidines, Saturated Ketones | Copper catalyst, 4-HO-TEMPO | Cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization. nih.gov |
| Amidines, Ketones, N,N-dimethylaminoethanol | - | Efficient, facile, and eco-friendly [3 + 2 + 1] three-component annulation. nih.gov |
| Anilines, Aryl Ketones, DMSO | K₂S₂O₈ | Provides 4-arylpyrimidines through activation of acetophenone-formamide conjugates. nih.gov |
[3+3] Cycloadditions
[3+3] Cycloaddition reactions represent a classical and versatile approach to pyrimidine synthesis. The most well-known example is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. acs.org This reaction can be modified by using a β-keto ester in place of the 1,3-diketone, and the efficiency can be improved through methods like ultrasound irradiation. acs.org
The general mechanism of the Pinner reaction involves the initial nucleophilic attack of the amidine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation and dehydration to form the pyrimidine ring.
More recent developments in [3+3] cycloadditions for pyrimidine synthesis include the reaction of α-azidovinyl ketones with amidines in the presence of a base, leading to polysubstituted 5-aminopyrimidines. acs.org Another variation involves the annulation of 2,2,2-trichloroethyliden-acetophenones with amidines, which yields 2,4-diarylpyrimidines after dehydration and base-induced chloroform elimination. acs.org Furthermore, the reaction of acetylacetone and urea exemplifies a [3+3] cycloaddition to form the pyrimidine ring, which can then undergo further functionalization. acs.org
Table 2: Selected [3+3] Cycloaddition Strategies for Pyrimidine Synthesis
| Reactant 1 | Reactant 2 | Conditions | Product Type |
|---|---|---|---|
| 1,3-Dicarbonyl Compound | Amidine | Classical Pinner Reaction | Substituted Pyrimidines |
| β-Keto Ester | Amidine | Ultrasound Irradiation | Substituted Pyrimidines |
| α-Azidovinyl Ketones | Amidines | Base (K₂CO₃) | 5-Aminopyrimidines acs.org |
| 2,2,2-Trichloroethyliden-acetophenones | Amidines | Dehydration, Base | 2,4-Diarylpyrimidines acs.org |
| Acetylacetone | Urea | TFA, Water | 4,6-disubstituted Pyrimidine Ring acs.org |
[4+2] Cycloadditions and Hetero-Diels-Alder Reactions
[4+2] Cycloaddition reactions, particularly the hetero-Diels-Alder reaction, provide a powerful pathway for the synthesis of six-membered heterocyclic rings like pyrimidines. In a typical hetero-Diels-Alder reaction for pyrimidine synthesis, a 1,3-diaza-1,3-butadiene derivative acts as the diene and reacts with a dienophile.
One strategy involves the in situ generation of ketimines from alkynes and sulfonyl azides, which then participate in a [4+2] cycloaddition to form multifunctionalized pyrimidines. acs.org Another approach utilizes 2-trifluoromethyl-1,3-diazabutadienes in a cyclization reaction to prepare 2-trifluoromethylpyrimidines. acs.org
A notable variation of the [4+2] cycloaddition involves the use of triazines in an inverse electron demand Diels-Alder reaction. In this case, the electron-deficient triazine acts as the diene and reacts with an electron-rich dienophile. For example, the reaction of 1,2,3-triazines can lead to the formation of the pyrimidine ring. acs.org This methodology has been successfully applied in the total synthesis of complex molecules containing a pyrimidine core.
Furthermore, copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles offers an efficient route to 2,4,6-trisubstituted pyrimidines. nih.gov This method is valued for its simplicity, good functional group tolerance, and scalability. nih.gov
Intramolecular Cyclization Pathways
Intramolecular cyclization is a key strategy for the synthesis of pyrimidine derivatives, where a single molecule containing all the necessary atoms for the ring system undergoes cyclization. A common approach involves the formation of a pyrimidine core through an aza-Michael addition followed by intramolecular cyclization and a dehydrohalogenation/dehydration sequence. For instance, the reaction of fluorinated 2-bromoenones with aryl- or alkylamidines yields trifluoromethylated pyrimidines through such a pathway. acs.org
Another example is the samarium chloride-catalyzed cyclization of β-formyl enamides using urea as an ammonia source under microwave irradiation, which provides an efficient route to pyrimidines. organic-chemistry.org The mechanism likely involves the initial formation of an intermediate from the enamide and urea, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrimidine ring.
Iron-catalyzed synthesis of pyrimidines from carbonyl derivatives and amidines also involves an intramolecular cyclization step. The proposed mechanism includes the formation of an intermediate enamine, followed by β-TEMPO elimination and subsequent cyclization to form the pyrimidine ring. mdpi.com
Table 3: Examples of Intramolecular Cyclization Pathways for Pyrimidine Synthesis
| Starting Material | Reagents/Catalyst | Key Steps |
|---|---|---|
| Fluorinated 2-bromoenones and Aryl/Alkylamidines | - | Aza-Michael addition, intramolecular cyclization, dehydrohalogenation/dehydration. acs.org |
| β-Formyl Enamides | Urea, Samarium Chloride, Microwave | Formation of intermediate, intramolecular cyclization, dehydration. organic-chemistry.org |
| Carbonyl Derivatives and Amidines | FeSO₄, TEMPO | Formation of enamine, β-TEMPO elimination, cyclization. mdpi.com |
Derivatization of β-Aldofuranosyl Amines with Base Construction
The synthesis of pyrimidine nucleosides, which are crucial in various biological processes and as therapeutic agents, can be achieved through the derivatization of β-aldofuranosyl amines followed by the construction of the pyrimidine base. This method, often referred to as a heterocyclization reaction, provides an alternative to the more common condensation of a sugar derivative with a pre-formed pyrimidine base. nih.gov
An efficient two-step procedure has been developed for the synthesis of pyrimidine nucleosides starting from β-anomeric isonitriles. These isonitriles react with Meldrum's acid to form glycosyl 5-(aminomethylene)-1,3-dioxane-4,6-dione derivatives. These intermediates then undergo a reaction with an isocyanate, such as benzyl isocyanate or 2,4-dimethoxybenzyl isocyanate, through a transacylation process. This step leads to the formation of uridine-5-carboxylic acid derivatives and related nucleosides. nih.govacs.org
The resulting nucleoside carboxylic acids can be further modified. For instance, they can be converted into other C-5 derivatives through bromo-decarboxylation using N-bromosuccinimide. nih.gov This late-stage base heterocyclization strategy offers a versatile route to various pyrimidine nucleosides with diverse functionalities. nih.gov
Synthesis of Chlorinated Pyrimidines and Dehalogenation
Chlorinated pyrimidines, such as this compound precursors, are valuable intermediates in organic synthesis due to the reactivity of the chlorine atoms, which allows for further functionalization through nucleophilic substitution reactions.
A common method for the synthesis of chlorinated pyrimidines is the reaction of hydroxypyrimidines with a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction is typically performed by heating the hydroxypyrimidine in excess POCl₃, often in the presence of an organic base. A more efficient and scalable method involves using equimolar amounts of POCl₃ in a sealed reactor at elevated temperatures.
Another approach for synthesizing chlorinated pyrimidines involves reacting imidoyl chloride compounds with phosgene (COCl₂). researchgate.net The imidoyl chlorides can be generated in situ from the reaction of organic amides with phosgene or by reacting organic nitriles with hydrogen chloride. researchgate.net For the synthesis of 4,6-dichloropyrimidine, a process involving the reaction of 4,6-dihydroxypyrimidine with phosgene in the presence of a suitable acid scavenger, such as a tertiary amine, has been described.
Dehalogenation of chlorinated pyrimidines is a useful reaction to introduce hydrogen atoms at specific positions on the pyrimidine ring. This can be achieved through various reduction methods, including catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to achieve selective dehalogenation without reducing the pyrimidine ring itself.
Table 4: Methods for the Synthesis of Chlorinated Pyrimidines
| Starting Material | Chlorinating Agent | Key Features |
|---|---|---|
| Hydroxypyrimidines | Phosphorus oxychloride (POCl₃) | Widely used, can be performed with equimolar reagents in a sealed reactor. |
| Imidoyl Chlorides | Phosgene (COCl₂) | Imidoyl chlorides can be generated in situ from amides or nitriles. researchgate.net |
| 4,6-Dihydroxypyrimidine | Phosgene (COCl₂) | Requires an acid scavenger. |
Reactions of Imidoyl Chloride Compounds with Phosgene Equivalents
The synthesis of chlorinated pyrimidines, including precursors to this compound, can be achieved through the reaction of imidoyl chloride compounds with phosgene (COCl₂) or its equivalents. google.comgoogle.com This method provides a route to compounds like 4,6-dichloropyrimidine. google.com The imidoyl chloride starting materials can either be supplied directly or generated in situ from organic amides and phosgene, or from organic nitriles and hydrogen chloride. google.comgoogle.com
The general mechanism involves the condensation of imidoyl chloride intermediates, which then react with phosgene to form a chlorohydroxypyrimidine. google.com This intermediate can subsequently react with additional phosgene to yield the desired dichlorinated pyrimidine, along with carbon dioxide (CO₂) and hydrogen chloride (HCl) as byproducts. google.com For instance, the reaction of formamide and acetamide with phosgene can produce imidoyl chloride compounds that are then converted to 4,6-dichloropyrimidine. google.com The process can be initiated by combining two distinct organic amides to form a reactant mixture, to which phosgene is added. google.com Depending on the amount of phosgene used, the reaction can be controlled to yield either 4-chloro-6-hydroxypyrimidine or 4,6-dichloropyrimidine. google.com
Phosgene replacements can also be utilized in these synthetic pathways. google.com The conversion of amides to imidoyl chlorides can be accomplished using phosgene, which not only facilitates the formation of the imidoyl chloride but also incorporates its central carbon into the pyrimidine ring and is necessary for the final conversion of the pyrimidinol intermediate to the dichlorinated product. google.com
The reaction conditions, such as temperature and pressure, can be controlled. For example, reactions can be conducted in a Hastelloy C accelerating rate calorimetry (ARC) sphere, where the mixture is heated under autogenous pressure. googleapis.com The progress of the reaction can be monitored using a pressure transducer, and the final products are typically analyzed by liquid chromatography (LC) and gas chromatography/mass spectroscopy (GC/MS). googleapis.com
Table 1: Synthesis of Chlorinated Pyrimidines using Phosgene
| Starting Materials | Reagents | Intermediate | Final Product | Byproducts |
| Imidoyl Chlorides | Phosgene (COCl₂) | Chlorohydroxypyrimidine | Dichloropyrimidine | CO₂, HCl |
| Organic Amides (e.g., Formamide, Acetamide) | Phosgene (COCl₂) | Imidoyl Chlorides | 4,6-dichloropyrimidine | - |
| Organic Nitriles | Hydrogen Chloride (HCl), Phosgene (COCl₂) | Imidoyl Chlorides | Chlorinated Pyrimidines | - |
| 4,6-dihydroxypyrimidine | Phosgene (COCl₂), Tertiary Amine | - | 4,6-dichloropyrimidine | - |
Cross-Condensation Reactions for Polysubstituted Chlorinated Pyrimidines
Polysubstituted chlorinated pyrimidines can be synthesized via the cross-condensation of two different imidoyl chloride compounds in the presence of phosgene. google.com This method allows for the introduction of various substituents onto the pyrimidine ring. The process begins with the reaction of two distinct organic nitrile compounds with hydrogen chloride to form two different imidoyl chloride intermediates. google.com Alternatively, two different organic amides can be reacted with phosgene or its equivalent to generate the necessary imidoyl chlorides. google.com
These distinct imidoyl chlorides then undergo a cross-condensation reaction to form an intermediate that subsequently reacts with phosgene to produce a chlorohydroxypyrimidine. google.com Further reaction with phosgene converts the chlorohydroxypyrimidine into the corresponding polysubstituted dichloropyrimidine. google.com For example, if the R₁ and R₂ groups on the initial imidoyl chlorides are hydrogen atoms, the final product is 4,6-dichloropyrimidine. google.com However, by using substituted organic nitriles or amides as starting materials, various substituted 4,6-dichloropyrimidines can be prepared. google.com
Another approach to synthesizing polysubstituted pyrimidines involves an acylation/cyclization-chlorination process. thieme.de For instance, 2-trichloromethyl-4-chloropyrimidines can be synthesized and serve as valuable intermediates for a variety of substituted pyrimidine derivatives through nucleophilic substitution reactions. thieme.de These intermediates are prepared via a sequential acylation/intramolecular cyclization reaction of 2-(trichloromethyl)-1,3-diazabutadienes with acyl chlorides, followed by treatment with phosphorus oxychloride (POCl₃). researchgate.net
Table 2: Examples of Cross-Condensation and Substitution for Polysubstituted Pyrimidines
| Reactant 1 | Reactant 2 | Reagent(s) | Key Intermediate | Product Type |
| Organic Nitrile 1 | Organic Nitrile 2 | HCl, Phosgene | Mixed Imidoyl Chlorides | Polysubstituted Dichloropyrimidine |
| Organic Amide 1 | Organic Amide 2 | Phosgene | Mixed Imidoyl Chlorides | Polysubstituted Dichloropyrimidine |
| 2-(trichloromethyl)-1,3-diazabutadienes | Acyl Chlorides | Triethylamine, POCl₃ | 2-(trichloromethyl)pyrimidin-4-one | 4-chloro-2-(trichloromethyl)pyrimidine derivatives |
Catalytic and Reductive Dechlorination Strategies
Catalytic and reductive dechlorination are crucial methods for the synthesis of pyrimidines from their chloro derivatives. oregonstate.edu These strategies involve the removal of chlorine atoms from the pyrimidine ring, often as the final step after the ring has been constructed and chlorinated.
Catalytic reduction was first applied to the dehalogenation of chloropyrimidines by Gabriel and Colman, who used a palladium hydroxide-impregnated calcium carbonate catalyst. oregonstate.edu Various catalysts and reaction conditions have since been explored. Palladium-based catalysts, such as palladium-strontium carbonate and palladium-barium sulfate, have been found to be effective, particularly when used with a hydrogen chloride acceptor like magnesium oxide. oregonstate.edu Raney nickel has also been employed for dehalogenation and desulfurization reactions. oregonstate.edu
The choice of solvent and hydrogen chloride acceptor can significantly influence the reaction's success and yield. oregonstate.edu For instance, in the dechlorination of 2,4-dichloropyrimidine using a palladium catalyst in an alcoholic solvent, magnesium oxide was used to neutralize the hydrogen chloride produced during the reaction. oregonstate.edu The efficiency of the reduction can be affected by the position of the chloro substituent on the pyrimidine ring, with some positions being more reactive than others. oregonstate.edu
Reductive dehalogenation can also be achieved using metallic zinc. oregonstate.edu For example, 2-amino-4-chloropyrimidine has been successfully reduced using finely divided metallic zinc in an aqueous alkaline dispersion. oregonstate.edu Another method involved the use of a mixture of activated charcoal and zinc dust. oregonstate.edu These methods highlight the versatility of reductive processes in modifying chlorinated pyrimidine structures.
Table 3: Catalytic and Reductive Dechlorination of Chloropyrimidines
| Substrate | Reagent/Catalyst | Solvent/Additive | Product |
| 2-amino-6-chloro-4-methylpyrimidine | Palladium hydroxide on Calcium Carbonate | - | 2-amino-4-methylpyrimidine |
| 2-chloropyrimidine | Palladium-strontium carbonate / Palladium-barium sulfate | Magnesium Oxide | Pyrimidine |
| 5-bromo-2-methylthiopyrimidine | Raney Nickel | Ammoniacal Alcohol | 2-methylpyrimidine |
| 2-amino-4-chloropyrimidine | Zinc dust | Aqueous alkaline dispersion | 2-aminopyrimidine (B69317) |
| 2,4-dichloropyrimidine | Palladium catalyst | Alcoholic solvent, Magnesium Oxide | Pyrimidine |
Chemical Reactivity and Derivatization of Pyrimidine 4 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions of the Carbonyl Chloride Moiety
The carbonyl chloride group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This reactivity is attributed to the strong electron-withdrawing effect of both the chlorine atom and the pyrimidine (B1678525) ring, which significantly enhances the electrophilicity of the carbonyl carbon. The general mechanism for this transformation involves the initial attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the expulsion of the chloride ion, a good leaving group, to regenerate the carbonyl double bond and yield the final acylated product.
Amidation Reactions and Carboxamide Formation
The reaction of pyrimidine-4-carbonyl chloride with ammonia or primary and secondary amines is a facile and widely employed method for the synthesis of pyrimidine-4-carboxamides. These reactions, often referred to as amidation, typically proceed under mild conditions and provide high yields of the corresponding amide derivatives. The general transformation involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the this compound, followed by the elimination of hydrogen chloride. A base, such as triethylamine or pyridine (B92270), is commonly added to the reaction mixture to neutralize the HCl byproduct and drive the reaction to completion.
Reactions with Primary and Secondary Amines
Both primary and secondary amines readily react with this compound to form the corresponding N-substituted and N,N-disubstituted pyrimidine-4-carboxamides, respectively. The reaction is generally carried out in aprotic solvents like dichloromethane, tetrahydrofuran, or acetonitrile at room temperature. The versatility of this reaction allows for the introduction of a wide array of substituents onto the amide nitrogen, enabling the synthesis of a diverse library of pyrimidine-4-carboxamide (B1289416) derivatives.
Below is a table summarizing representative examples of amidation reactions with various primary and secondary amines:
| Amine Nucleophile | Product | Reaction Conditions |
| Aniline | N-phenylpyrimidine-4-carboxamide | Triethylamine, CH2Cl2, rt |
| Benzylamine | N-benzylpyrimidine-4-carboxamide | Pyridine, THF, 0 °C to rt |
| Morpholine (B109124) | (Morpholin-4-yl)(pyrimidin-4-yl)methanone | K2CO3, Acetonitrile, rt |
| Piperidine (B6355638) | (Piperidin-1-yl)(pyrimidin-4-yl)methanone | Diisopropylethylamine, CH2Cl2, rt |
Nucleophilic Substitutions with Heteroaromatic and Phenolic Nucleophiles
Beyond simple amines, heteroaromatic amines and phenols can also act as nucleophiles in reactions with this compound. The reaction with heteroaromatic amines, such as aminopyridines or aminothiazoles, leads to the formation of the corresponding N-heteroaryl pyrimidine-4-carboxamides. These reactions are crucial for linking different heterocyclic systems, a common strategy in medicinal chemistry.
Phenols, in the presence of a base, form phenoxide ions which are sufficiently nucleophilic to attack the carbonyl chloride. This reaction, a form of esterification, yields phenyl pyrimidine-4-carboxylates. The choice of base and reaction conditions can be critical to avoid side reactions, particularly with sensitive phenolic substrates.
Here are some examples of reactions with heteroaromatic and phenolic nucleophiles:
| Nucleophile | Product | Base | Solvent |
| 2-Aminopyridine | N-(pyridin-2-yl)pyrimidine-4-carboxamide | Triethylamine | Dichloromethane |
| Phenol | Phenyl pyrimidine-4-carboxylate | Sodium hydride | Tetrahydrofuran |
| 4-Methoxyphenol | 4-methoxyphenyl pyrimidine-4-carboxylate | Potassium carbonate | Acetone |
Pyrimidine Ring Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring in this compound is electron-deficient due to the presence of the two nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups such as halogens. The carbonyl chloride group itself is a strong electron-withdrawing group, further activating the pyrimidine ring towards nucleophilic attack.
Regioselectivity in Halogen Displacement (C4 vs. C2 vs. C5 Positions)
In polychlorinated pyrimidine systems bearing a 4-carbonyl chloride group, the regioselectivity of nucleophilic substitution is a critical aspect. Generally, the C4 and C2 positions of the pyrimidine ring are the most activated towards nucleophilic attack due to the stabilizing effect of the adjacent nitrogen atoms on the Meisenheimer intermediate.
C4 Position: The chlorine atom at the C4 position is typically the most susceptible to displacement by nucleophiles. This is attributed to the strong activation by both the para- and ortho-nitrogen atoms.
C2 Position: The C2 position is also activated, though generally to a lesser extent than the C4 position in many pyrimidine systems. The presence of an electron-donating group at the C6 position can, however, enhance the reactivity of the C2 position.
C5 Position: The C5 position is the least reactive towards nucleophilic aromatic substitution. The negative charge in the Meisenheimer intermediate cannot be effectively delocalized onto the nitrogen atoms when the attack occurs at this position.
The presence of the electron-withdrawing carbonyl chloride group at the C4 position significantly influences the reactivity of other positions. For instance, in 2,4-dichloropyrimidine-5-carbonyl chloride, the chlorine at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position.
The following table illustrates the general order of reactivity of different positions in a substituted pyrimidine ring towards nucleophilic attack:
| Position | Relative Reactivity | Factors Influencing Reactivity |
| C4 | High | Activation by two nitrogen atoms. |
| C2 | Moderate to High | Activation by two nitrogen atoms; influenced by substituents at C6. |
| C5 | Low | Poor stabilization of the Meisenheimer intermediate. |
Sequential Displacement Strategies for Diversified Pyrimidines
The differential reactivity of the halogen substituents in polychlorinated pyrimidines can be exploited to achieve sequential displacement, leading to the synthesis of highly diversified pyrimidine derivatives. By carefully controlling the reaction conditions and the nature of the nucleophile, it is possible to selectively replace one halogen at a time.
For example, starting with a 2,4-dichloropyrimidine derivative, a less reactive nucleophile or milder reaction conditions can be used to selectively substitute the more reactive C4-chloro group. The resulting 2-chloro-4-substituted pyrimidine can then be subjected to a second nucleophilic substitution with a different nucleophile under more forcing conditions to replace the C2-chloro group. This stepwise approach allows for the introduction of two different substituents at the C2 and C4 positions, providing access to a wide range of polysubstituted pyrimidines.
This strategy is particularly valuable in drug discovery and materials science, where the precise placement of different functional groups is essential for tuning the biological activity or physical properties of the molecule.
Catalytic Cross-Coupling Reactions for Post-Functionalization
This compound serves as a versatile building block, not only for introducing the pyrimidine-4-carboxamide moiety but also for enabling subsequent functionalization of the pyrimidine core. Catalytic cross-coupling reactions are powerful tools for this purpose, allowing for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds on the pyrimidine ring, which may already be derivatized at the 4-position.
Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are instrumental in modifying halogenated pyrimidine scaffolds. While this compound itself is not the direct substrate for these couplings, its derivatives, particularly those containing halogen atoms (Cl, Br, I) on the pyrimidine ring, are excellent candidates for such transformations. The Suzuki-Miyaura coupling, which forms a C-C bond between an organoboron compound and an organic halide, is a widely employed method.
Research has demonstrated the arylation of halogenated pyrimidines using palladium catalysts. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine has been successfully coupled with various aryl/heteroaryl boronic acids using a Pd(0) catalyst to generate novel pyrimidine analogs. mdpi.com Optimal yields were achieved using 5 mol% of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst with potassium phosphate (K₃PO₄) as the base in 1,4-dioxane. mdpi.com The electronic properties of the boronic acid play a significant role, with electron-rich boronic acids generally providing better yields. mdpi.com
The regioselectivity of these reactions is a critical aspect, especially in poly-halogenated systems. Studies on 2,4,6-trihalogenopyrido[2,3-d]pyrimidines have shown that selective functionalization can be achieved. A regioselective arylation at the C4 position was accomplished by reacting the dichloro compound with one equivalent of p-methoxyphenylboronic acid. academie-sciences.fr This selectivity highlights the ability to fine-tune the reaction conditions to target specific positions on the heterocyclic core. academie-sciences.frnih.gov The choice of catalyst, base, and solvent system is crucial for controlling the outcome of the coupling reaction.
| Catalyst | Substrate | Coupling Partner | Base | Solvent | Yield (%) | Ref |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | K₃PO₄ | 1,4-Dioxane | Good to Excellent | mdpi.com |
| Pd(PPh₃)₄ | 2,4,6-trichloropyrido[2,3-d]pyrimidine | 4-methoxyphenyl boronic acid | Na₂CO₃ | Toluene/Ethanol | 83 | academie-sciences.fr |
| Pd(OAc)₂ / Ligand | 2,4-dichloropyrrolo[2,3-d]pyrimidine | Aryl boronic acids | K₃PO₄ | Not Specified | Moderate to Excellent | researchgate.net |
This table presents examples of Suzuki-Miyaura coupling reactions on pyrimidine-related scaffolds.
Amidation and Other C-C/C-Heteroatom Bond Formations
The most direct and fundamental reaction of this compound is its use as an acylating agent to form amides. This reaction proceeds via nucleophilic acyl substitution, where an amine attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group. This amidation is a highly efficient method for creating a stable amide linkage, forming a diverse range of pyrimidine-4-carboxamides.
The reaction is typically carried out in an aprotic solvent in the presence of a suitable base, such as a tertiary amine (e.g., triethylamine or diisopropylethylamine) or pyridine, to neutralize the hydrochloric acid byproduct. fishersci.co.uk This classic approach, often referred to as the Schotten-Baumann reaction, is robust and widely applicable to primary and secondary amines. fishersci.co.uk
Beyond simple amidation, the pyrimidine core can undergo other C-heteroatom bond formations. For example, nucleophilic aromatic substitution (SNAr) on chloropyrimidines (which can be intermediates or derivatives in a synthetic sequence starting from the carbonyl chloride) with amines is a common strategy. nih.gov Acid-promoted amination of fused chloropyrimidines, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, has been shown to proceed efficiently in water, offering a greener alternative to organic solvents. nih.gov
The formation of C-C bonds directly from the carbonyl chloride can be achieved through reactions like Friedel-Crafts acylation, where the acyl chloride reacts with an electron-rich aromatic ring in the presence of a Lewis acid catalyst to form a ketone. This provides a direct route to 4-aroylpyrimidines.
| Reaction Type | Reagents | Product Type | Key Features | Ref |
| Amidation | Amine, Base (e.g., DIEA) | Pyrimidine-4-carboxamide | Efficient, versatile for primary/secondary amines. | fishersci.co.uk |
| Nucleophilic Aromatic Substitution (SNAr) | Amine, Acid (on chloropyrimidine substrate) | 4-Aminopyrimidine derivative | Can be performed in aqueous media. | nih.gov |
| C-C Bond Formation | Water-soluble Pd-imidate complex (on iodinated nucleoside) | C5-substituted pyrimidine | Suzuki-Miyaura arylation in water. | nih.gov |
This table summarizes key bond-forming reactions involving pyrimidine derivatives.
Transformation of this compound Intermediates into Fused Heterocycles
Intermediates derived from this compound are valuable precursors for the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with another ring. These fused structures are of significant interest in medicinal chemistry due to their rigid, planar structures that can effectively interact with biological targets. ias.ac.in
The synthesis of fused pyrimidines can be achieved through various cyclization strategies. nuph.edu.ua One common approach involves intramolecular reactions where functional groups, introduced via the carbonyl chloride or elsewhere on the pyrimidine ring, react to form a new ring. For example, a pyrimidine-4-carboxamide derivative bearing a suitable functional group on the N-substituent can undergo intramolecular cyclization to form bicyclic or polycyclic structures.
Multicomponent reactions offer another powerful route. For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives often involves the reaction of barbituric acid, an aldehyde, and malononitrile. nih.gov While not a direct transformation of this compound, this illustrates the types of cyclocondensation reactions used to build fused pyrimidine systems. An intermediate derived from this compound could be designed to participate in similar [4+2] cycloadditions or other pericyclic reactions to construct fused rings. mdpi.com
The general strategy often involves converting the carbonyl chloride into a more complex intermediate that contains the necessary functionalities for the subsequent ring-closing step. This could involve creating a diene system for a Diels-Alder reaction or installing a nucleophilic group that can attack an electrophilic site on the pyrimidine ring (or vice versa) in an intramolecular fashion. These methods provide access to a wide array of fused heterocycles, including important scaffolds like purines, thienopyrimidines, and quinazolines. nih.govnuph.edu.uarsc.org
| Fused System | Synthetic Approach | Precursor Type | Ref |
| Pyrano[2,3-d]pyrimidine | Multicomponent reaction | Barbituric acids, Aldehydes, Malononitrile | nih.gov |
| Thiazolo[3,2-a]pyrimidines | Three-component reaction | Pyrimidine derivative, Chloroacetic acid, Aromatic aldehyde | bu.edu.eg |
| Quinazolines | Intramolecular Cyclization | N-Aryl amidine intermediates | nuph.edu.ua |
| Furo/Pyrrolo-pyridines | Cyclization/Annulation | Functionalized pyridine derivatives | ias.ac.in |
This table provides examples of synthetic strategies for creating fused heterocyclic systems containing a pyrimidine or related azine ring.
Catalytic Systems and Green Chemistry in Pyrimidine Synthesis
Homogeneous and Heterogeneous Catalysis
Catalysis in pyrimidine (B1678525) synthesis can be broadly categorized into homogeneous and heterogeneous systems. Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to easily accessible active sites. Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation from the product and allows for easier recovery and recycling, a key aspect of sustainable chemistry. acs.org The choice between these systems often depends on the specific reaction, desired outcome, and practical considerations like cost and reusability. acs.orgrsc.org
Transition metals are powerful catalysts for constructing pyrimidine rings through various reaction pathways, including cyclizations and multicomponent reactions. nih.gov Their versatility allows for the formation of diverse C-C and C-N bonds necessary for the pyrimidine scaffold. nih.gov
Iridium (Ir): Iridium-pincer complexes have been effectively used in the regioselective, multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. mdpi.comnih.gov This process proceeds through a sustainable acceptorless dehydrogenative coupling pathway, liberating only hydrogen and water as byproducts. nih.govacs.org A variety of unsymmetrically substituted pyrimidines have been synthesized in yields of up to 93%. nih.govacs.org
Copper (Cu): Copper catalysts are widely employed due to their low cost and effectiveness. Copper(II)-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines are a powerful tool for building the pyrimidine core. mdpi.com Copper-catalyzed reactions can proceed via various mechanisms, including the cyclization of ketones with nitriles or the [3+3] annulation of amidines with saturated ketones. organic-chemistry.org For example, the synthesis of pyrimidones from terminal alkynes, CO2, and amidine hydrochloride has been achieved using a copper catalyst. mdpi.com
Iron (Fe): As an abundant and non-toxic metal, iron is an attractive catalyst for green synthesis. Iron complexes have been used to catalyze the synthesis of pyrimidines from α,β-unsaturated ketones and amidines. nih.gov An iron(II)-complex, prepared in situ, has been shown to effectively catalyze the reaction of ketones, aldehydes, or esters with amidines to form a variety of pyrimidine derivatives. acs.org This method is noted for its operational simplicity and broad functional group tolerance. acs.org
Palladium (Pd): While often used for functionalization, palladium catalysts also play a role in the synthesis of the core pyrimidine structure, particularly in cross-coupling reactions that can be part of a multi-step synthesis sequence.
Table 1: Examples of Transition Metal-Catalyzed Pyrimidine Synthesis
| Catalyst Example | Reactants | Reaction Type | Key Feature |
|---|---|---|---|
| PN5P–Ir–pincer complex | Amidines, Alcohols | Multicomponent Synthesis mdpi.comnih.gov | High regioselectivity; sustainable (H₂ and H₂O byproducts) nih.govacs.org |
| Copper(II) | Alkynes, Amidines | Cycloaddition mdpi.com | Powerful tool for pyrimidine construction from readily available materials mdpi.com |
| Iron(II)-complex with 1,10-phenanthroline | Ketones/Esters, Amidines | Cyclization acs.org | Utilizes an inexpensive, eco-friendly metal; broad substrate scope nih.govacs.org |
Lewis acids facilitate pyrimidine synthesis by activating reactants, typically by coordinating to carbonyl groups or nitrogen atoms. This enhances the electrophilicity of the substrates, promoting cyclization and condensation reactions. acs.org
Zinc Chloride (ZnCl₂): ZnCl₂ has been used to catalyze the three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate to yield 4,5-disubstituted pyrimidines. organic-chemistry.org It is also effective in the [5+1] annulation of enamidines with orthoesters. mdpi.com
Samarium Chloride (SmCl₃): Samarium chloride is an efficient Lewis acid catalyst, particularly in microwave-assisted reactions. It has been used for the cyclization of β-formyl enamides with urea (B33335) to produce pyrimidines, significantly reducing reaction times compared to conventional heating. organic-chemistry.org
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O): This catalyst has been employed in the solvent-free synthesis of dihydropyrimidinones using a "Grindstone Chemistry Technique," which is a mild and environmentally friendly approach. researchgate.net
A study on the synthesis of 4-aminopyrimidines found that aminophilic Lewis acids were particularly effective, with iron(II) chloride (FeCl₂) enhancing product yield significantly. researchgate.net The stoichiometry of the Lewis acid (e.g., ZnCl₂) and reactants can be crucial to prevent issues like the non-stirrability of the reaction mixture. researchgate.net
Organocatalysis utilizes small organic molecules to accelerate reactions, avoiding the use of potentially toxic and expensive metals. This approach is a cornerstone of green chemistry.
DABCO (1,4-diazabicyclo[2.2.2]octane): DABCO-based ionic liquids have been developed as efficient and reusable catalysts for the one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives. oiccpress.com
L-Proline: This amino acid is a versatile organocatalyst. It has been used as a Lewis acid catalyst in the three-component reaction of aromatic aldehydes, urea/thiourea, and 3,4-dihydro-(2H)-pyran. acs.org L-proline nitrate, an ionic liquid, has also been shown to be an effective catalyst for pyrimidine synthesis under ultrasonic irradiation. researchgate.netjapsonline.com
Dibutylamine (DBA): DBA has been reported as a highly efficient catalyst for synthesizing pyrano[2,3-d]pyrimidine derivatives in aqueous media. tandfonline.com
TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy): This stable radical is used as a co-catalyst, often with a metal catalyst like iron or copper. organic-chemistry.org It participates in oxidation steps, for instance, in the [3+3] annulation of amidines with saturated ketones, which involves a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. organic-chemistry.org
Trityl chloride (TrCl) can act as a neutral catalyst that generates a trityl cation in situ. This carbocationic system can activate aldehydes, facilitating multicomponent reactions for the synthesis of fused pyrimidine derivatives like pyrano[2,3-d]pyrimidines. tandfonline.comnih.gov The reaction proceeds under neutral conditions, and the proposed mechanism involves the activation of the aldehyde by the trityl cation, followed by reaction with other components and subsequent cyclization. tandfonline.com
Ionic liquids (ILs) are salts with low melting points, often referred to as "green solvents" due to their negligible vapor pressure, thermal stability, and potential for recyclability. rasayanjournal.co.innih.gov They can act as both the solvent and the catalyst.
The synthesis of various pyrimidine derivatives has been successfully carried out in ILs. For example, triethylammonium acetate was used as a recyclable ionic liquid medium for the microwave-assisted synthesis of pyrazole-linked triazolo-pyrimidine hybrids. nih.gov Similarly, triethylammonium hydrogen sulphate ([Et₃NH][HSO₄]) has been used as an efficient and recoverable catalyst and solvent for synthesizing chromone-pyrimidine coupled derivatives. nih.gov L-Proline nitrate is another example of an ionic liquid catalyst that promotes pyrimidine synthesis efficiently. researchgate.netjapsonline.com The use of DABCO-based ILs also highlights this trend. oiccpress.com
Environmentally Benign Synthetic Approaches
Green chemistry principles are increasingly being integrated into pyrimidine synthesis to reduce the environmental footprint of chemical processes. rasayanjournal.co.injmaterenvironsci.com These approaches focus on high atom economy, use of safer solvents, energy efficiency, and waste reduction. nih.govpowertechjournal.com
Key environmentally benign strategies include:
Use of Green Solvents: Water is an ideal green solvent due to its availability, non-toxicity, and safety. jmaterenvironsci.com The synthesis of various pyrimidine derivatives, such as pyrano[2,3-d]pyrimidines, has been effectively performed in aqueous media. jmaterenvironsci.comtandfonline.com Ionic liquids are also considered green solvent alternatives. rasayanjournal.co.innih.gov
Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) minimizes solvent-related waste and can lead to faster reaction times and simpler workups. researchgate.netrasayanjournal.co.in Techniques like "Grindstone Chemistry" or reactions under microwave irradiation without a solvent are examples of this approach. researchgate.netrasayanjournal.co.in
Energy-Efficient Methods: Microwave and ultrasound irradiation are used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. organic-chemistry.orgrasayanjournal.co.in These methods provide efficient energy transfer directly to the reacting molecules.
Recyclable Catalysts: The use of heterogeneous catalysts, including magnetic nanoparticles (e.g., Fe₃O₄), allows for easy separation from the reaction mixture (often using an external magnet) and reuse over multiple cycles with minimal loss of activity. acs.orgnih.gov Supramolecular catalysts like β-cyclodextrin have also been used in aqueous media and can be recovered and reused. acs.org
Table 2: Comparison of Green Synthetic Approaches for Pyrimidines
| Approach | Principle | Example | Advantages |
|---|---|---|---|
| Multicomponent Reactions | Combining ≥3 reactants in one pot rasayanjournal.co.in | Biginelli reaction for dihydropyrimidinones researchgate.net | High atom economy, reduced steps, less waste jmaterenvironsci.com |
| Aqueous Media Synthesis | Using water as the solvent jmaterenvironsci.com | Diammonium hydrogen phosphate catalyzed synthesis of pyrano[2,3,d]pyrimidines in water jmaterenvironsci.com | Safe, non-toxic, inexpensive, environmentally benign acs.org |
| Microwave/Ultrasound Assistance | Using alternative energy sources rasayanjournal.co.in | SmCl₃-catalyzed synthesis under microwave irradiation organic-chemistry.org | Faster reactions, higher yields, energy efficiency rasayanjournal.co.in |
| Recyclable Catalysis | Use of heterogeneous or reusable catalysts nih.gov | Fe₃O₄ nanoparticle-catalyzed synthesis nih.gov | Reduced catalyst waste, lower cost, sustainable acs.org |
| Solvent-Free Conditions | Reaction of neat reactants rasayanjournal.co.in | CuCl₂·2H₂O catalyzed synthesis via grinding researchgate.net | Eliminates solvent waste, simple workup rasayanjournal.co.in |
Solvent-Free Reaction Conditions
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use and disposal. These reactions are often facilitated by grinding or milling, which provides the necessary energy to initiate and sustain the chemical transformation.
One prominent solvent-free method for pyrimidine synthesis is the mechanochemical approach using ball milling. This technique has been successfully employed for the one-pot, multicomponent synthesis of various pyrimidine derivatives. For instance, the use of a modified ZnO nanoparticle catalyst in a solvent-free ball milling process has demonstrated high efficiency. elsevierpure.com This method is characterized by the use of a recyclable catalyst and is scalable to multigram quantities, offering ease of product isolation. elsevierpure.com Another example is the catalyst-free, one-pot synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones via ball-milling, which proceeds with quantitative yields and is environmentally friendly due to the absence of any solvent or catalyst. mdpi.comnih.gov
The "grindstone chemistry technique" is another solvent-free approach that has been utilized for the synthesis of dihydropyrimidinones in high yields under mild and eco-friendly conditions. researchgate.net These examples, while not directly producing pyrimidine-4-carboxylic acid, establish a strong precedent for the feasibility of synthesizing this key precursor under solvent-free conditions, likely through a multicomponent reaction involving a suitable three-carbon synthon and an amidine source. The elimination of solvent waste and the often-milder reaction conditions make this an attractive green alternative to traditional methods.
Table 1: Comparison of Solvent-Free vs. Conventional Synthesis for Pyrimidine Derivatives
Microwave-Assisted Organic Synthesis
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant rate enhancements and often leading to higher yields and cleaner reactions compared to conventional heating methods. semanticscholar.org The direct interaction of microwaves with polar molecules in the reaction mixture results in rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. semanticscholar.org
The synthesis of various pyrimidine derivatives has been successfully achieved using microwave irradiation. For instance, a convergent pathway for synthesizing ethyl pyrimidine-quinolinecarboxylate derivatives involves the coupling of key intermediates under microwave irradiation at 150-170 °C in a green solvent. nih.gov This highlights the ability of microwave heating to facilitate challenging C-N bond formations efficiently. Similarly, the synthesis of pyrimidine-5-carboxamide derivatives has been reported using both conventional heating and microwave irradiation, with the latter offering shorter reaction times and high yields. scispace.com
Microwave-assisted Biginelli condensation, a classic multicomponent reaction for the synthesis of dihydropyrimidinones, has been extensively studied and provides a template for the potential synthesis of pyrimidine-4-carboxylic acid precursors. semanticscholar.org For example, the synthesis of tetrahydropyrimidine derivatives has been achieved through a microwave-assisted Biginelli condensation of a 1,3,4-oxadiazole-based aldehyde, substituted acetoacetanilide, and N,N'-dimethyl urea. semanticscholar.org The use of microwave irradiation in these syntheses not only accelerates the reactions but also aligns with green chemistry principles by improving energy efficiency. semanticscholar.org
Table 2: Microwave-Assisted vs. Conventional Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
Data adapted from a study on the synthesis of pyrimido[4,5-d]pyrimidine derivatives, illustrating the significant reduction in reaction time and improvement in yield with microwave-assisted synthesis. jocpr.com
Ultrasonic Irradiation in Chemical Reactions
The use of ultrasonic irradiation in chemical synthesis, often referred to as sonochemistry, provides an alternative energy source that can enhance reaction rates and yields. elsevierpure.com The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to the acceleration of chemical reactions. researchgate.net
Ultrasound has been effectively applied to the synthesis of a wide range of pyrimidine derivatives. elsevierpure.comnih.gov A review of ultrasound-assisted synthesis of pyrimidines highlights its role in promoting shorter reaction times and higher yields. elsevierpure.com For example, a facile one-pot synthesis of pyrimidine derivatives has been achieved through the reaction of 2-amino benzimidazole, substituted aromatic aldehydes, and malononitrile under ultrasonic irradiation using a recyclable ZnCr2O4 nanocatalyst. nih.gov This method offers advantages such as mild reaction conditions, easy isolation of products, and high yields. nih.gov
While specific examples of the ultrasonic synthesis of pyrimidine-4-carboxylic acid are not prevalent in the literature, the successful application of this technique to other pyrimidine syntheses suggests its potential. researchgate.net The Biginelli reaction, for instance, has been successfully carried out using ultrasound irradiation, demonstrating the utility of this method for constructing the pyrimidine core. researchgate.net The eco-friendly nature of sonochemistry, often allowing for the use of greener solvents or even solvent-free conditions, makes it a valuable tool in the green synthesis of pyrimidine precursors. researchgate.net
Mechanical Activation Procedures
Mechanical activation, primarily through techniques like ball milling, is a cornerstone of mechanochemistry and a key green chemistry approach. elsevierpure.com This method involves the use of mechanical force to induce chemical reactions, often in the absence of a solvent. The energy input from the milling process can overcome activation barriers and promote reactions between solid reactants.
The synthesis of pyrimidine derivatives under mechanochemical conditions has been shown to be highly effective. A "solvent-less" mechanochemical approach for the synthesis of various pyrimidine derivatives using a highly efficient, recyclable ZnO nanoparticle catalyst has been reported. elsevierpure.com This method is not only environmentally friendly but also scalable, a crucial factor for practical applications. elsevierpure.com Furthermore, the catalyst-free, one-pot synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones by ball-milling demonstrates the power of mechanochemistry to drive reactions to completion with high yields without the need for any additives. mdpi.comnih.gov
The principles of mechanochemical synthesis are directly applicable to the formation of the pyrimidine-4-carboxylic acid backbone. A multicomponent reaction strategy under ball milling conditions could potentially provide a direct and solvent-free route to this important intermediate. The simplicity of the procedure and the avoidance of solvent waste make mechanical activation a highly attractive green synthetic methodology.
Emphasis on High Yields and Reduced Byproduct Formation
A central goal of green chemistry is to maximize the efficiency of chemical reactions, which translates to achieving high yields of the desired product while minimizing the formation of byproducts. The catalytic systems and alternative energy sources discussed in the preceding sections all contribute to this objective.
The use of highly efficient and recyclable catalysts is a key strategy for improving yields and reducing waste. For example, a robust biowaste bone char-Bronsted solid acid catalyst has been used for the highly efficient synthesis of pyrimidine-5-carbonitrile derivatives. nih.govnih.gov This catalyst can be reused multiple times without a significant loss in efficiency, contributing to a more sustainable process. nih.govnih.gov Similarly, the application of microwave irradiation and ultrasonic energy often leads to cleaner reactions with fewer side products due to the rapid and targeted energy input, which can minimize thermal decomposition and other unwanted side reactions. rasayanjournal.co.innih.gov
Applications of Pyrimidine 4 Carbonyl Chloride Derivatives in Medicinal Chemistry and Drug Discovery
Pyrimidine (B1678525) as a Privileged Scaffold for Therapeutic Agents
The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that can be modified to bind to multiple, distinct biological targets. The pyrimidine nucleus is a quintessential example of such a scaffold. nih.gov It is a fundamental component of natural products and genetic material, including DNA and RNA. nih.govelsevierpure.com This inherent biocompatibility and its versatile chemical nature have made pyrimidine and its derivatives a cornerstone in the development of therapeutic agents. nih.govbenthamdirect.comnih.gov
Pyrimidine-based structures are noted for their roles in various biological processes and their involvement in the pathogenesis of diseases like cancer, making them attractive starting points for drug discovery. elsevierpure.combenthamdirect.com The ability to systematically modify the pyrimidine core allows for the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. elsevierpure.com Consequently, pyrimidine derivatives have been extensively investigated and developed as anticancer agents, particularly as protein kinase inhibitors. nih.gov
Design and Construction of Pyrimidine-Focused Chemical Libraries
The creation of chemical libraries focused on a specific scaffold, like pyrimidine, is a strategic approach to drug discovery. By generating a large and diverse collection of related molecules, researchers can efficiently explore the chemical space around the core structure to identify compounds with desired biological activities. acs.org The pyrimidine framework is an ideal modular scaffold for generating libraries with drug-like properties due to its presence in numerous approved drugs and natural products. acs.orgnih.gov
Synthetic strategies for building these libraries often involve substitution reactions where different chemical building blocks are attached to the core pyrimidine ring. nih.gov This combinatorial approach allows for the rapid generation of millions of unique compounds, significantly increasing the chances of finding a "hit" against a biological target. nih.govacs.org
DNA-Encoded Library Technology (DELT) represents a significant advancement in the construction and screening of vast chemical libraries. nih.gov In this technique, each small molecule in the library is covalently linked to a unique DNA fragment that serves as an amplifiable identification barcode. ethz.chgardp.orgazolifesciences.com This linkage of a chemical structure to its genetic identifier allows for the creation and interrogation of libraries containing billions, or even trillions, of members in a single test tube. acs.orgnih.govx-chemrx.com
The process streamlines drug discovery by enabling the simultaneous screening of an unprecedented number of compounds against a protein target. azolifesciences.comsigmaaldrich.com Molecules that bind to the target are isolated, and their DNA barcodes are amplified and sequenced to reveal their chemical structures. x-chemrx.com Recently, DELT has been successfully applied to create large-scale pyrimidine-focused libraries, leading to the identification of potent binders for protein targets like BRD4. acs.orgnih.gov
High-Throughput Screening (HTS) is an automated process used in drug discovery to rapidly test thousands to millions of chemical compounds for a specific biological activity. bmglabtech.commalvernpanalytical.com It utilizes robotics, liquid handling devices, and sensitive detectors to conduct a large number of tests in a short period, making it a cornerstone of modern pharmaceutical research. bmglabtech.comnih.gov
The primary goal of HTS is to identify "hits" or "leads"—compounds that demonstrate the desired effect on a biological target. bmglabtech.com These hits provide a starting point for further optimization in the drug discovery pipeline. bmglabtech.comnih.gov HTS campaigns involve several steps, including assay development, a pilot screen to test the protocol, the main screening of the entire library, and data analysis to identify active compounds. ucsf.edu The combination of large, diverse libraries, such as those based on the pyrimidine scaffold, and the efficiency of HTS significantly accelerates the pace of discovering new therapeutic agents. nih.gov
Role in Targeting Specific Biological Pathways and Enzymes
Pyrimidine-4-carbonyl chloride derivatives are instrumental in developing inhibitors that target specific enzymes and biological pathways implicated in disease. Their structural versatility allows for the design of molecules that can fit into the active sites of enzymes with high specificity, thereby modulating their activity.
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. acs.orgnih.gov NAEs, which include the endocannabinoid anandamide, are involved in numerous physiological processes such as pain, inflammation, and anxiety. acs.orgnih.gov Therefore, inhibiting NAPE-PLD presents a therapeutic strategy for various conditions.
A high-throughput screening campaign identified a pyrimidine-4-carboxamide (B1289416) compound as a sub-micromolar inhibitor of NAPE-PLD. acs.org Subsequent optimization of this initial hit led to the development of LEI-401, a potent and selective NAPE-PLD inhibitor with a nanomolar potency. acs.orgnih.gov Structure-activity relationship (SAR) studies revealed that specific substitutions on the pyrimidine ring were crucial for enhancing inhibitory activity. For instance, introducing an (S)-3-phenylpiperidine group at one position and an (S)-3-hydroxypyrrolidine group at another resulted in a significant increase in potency. acs.org
Table 1: NAPE-PLD Inhibitory Activity of Pyrimidine-4-carboxamide Derivatives
Data sourced from ACS Publications. acs.orgnih.gov
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a vital role in cellular processes like proliferation and differentiation. nih.gov Overexpression or mutation of EGFR is a hallmark of many cancers, particularly non-small cell lung cancer (NSCLC), making it a critical therapeutic target. nih.govpharmajournal.netpharmajournal.net Pyrimidine derivatives have been extensively developed as EGFR inhibitors because their structure is well-suited to interact with the ATP-binding site of the kinase domain. pharmajournal.net
Numerous pyrimidine-based compounds have been designed and synthesized, showing potent inhibitory activity against EGFR. pharmajournal.net For example, a series of new pyrimidine-5-carbonitrile derivatives were evaluated for their anticancer activity, with compound 10b emerging as a highly potent EGFR inhibitor with an IC₅₀ value of 8.29 nM. rsc.org Another study focused on 2-aminopyrimidine (B69317) derivatives to overcome drug resistance caused by the EGFR C797S mutation. nih.gov In these studies, compounds like A5 showed significant anti-proliferative activity against resistant cell lines. nih.gov The design of these inhibitors often involves molecular docking studies to predict how the molecule will bind to the EGFR active site, guiding the synthesis of more effective compounds. rsc.orgnih.gov
Table 2: EGFR Inhibitory Activity of Selected Pyrimidine Derivatives
Data sourced from RSC Publishing and PubMed. rsc.orgnih.gov
Focal Adhesion Kinase (FAK) Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, proliferation, and migration, making it an attractive target for cancer therapy. A significant number of FAK inhibitors are built upon the 2,4-diaminopyrimidine (B92962) scaffold. The synthesis of these complex molecules can be envisaged through pathways that utilize this compound as a key intermediate for introducing the carboxamide functionality, which can then be further elaborated. For example, a series of N,N'-(4-((5-bromo-2-(phenylamino)pyrimidin-4-yl)amino)-1,3-phenylene)diacetamide derivatives were synthesized and evaluated as FAK inhibitors. bu.edu.eg While the specific synthetic route for this series did not explicitly start from this compound, the presence of the core pyrimidine structure linked to an amino group at the 4-position, which can be derived from a carboxamide, demonstrates the relevance of this chemical class. The versatility of this compound allows for the introduction of diverse substituents at the 4-position, facilitating the exploration of the chemical space around the FAK binding site.
Influenza A Virus Polymerase (PA-PB1 Interface) Inhibitors
The influenza A virus polymerase is a heterotrimeric complex essential for viral replication, and the interface between the PA and PB1 subunits has been identified as a promising target for antiviral drug development. Pyrimidine-based compounds have shown potential as inhibitors of this protein-protein interaction. Research into a new generation of anti-influenza agents has explored pyridine (B92270) and pyrimidine derivatives. One study reported the synthesis of 2-chloro-N,6-diphenylpyrimidine-4-carboxamide, directly highlighting the use of a pyrimidine-4-carboxamide structure. nih.gov This underscores the direct applicability of this compound in synthesizing inhibitors that target the influenza virus polymerase. The ability to introduce various aryl and other substituents onto the pyrimidine ring and the carboxamide nitrogen is crucial for optimizing the binding affinity and antiviral activity of these compounds.
Cyclooxygenase (COX-2) Selective Inhibitors
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and various cancers. The development of selective COX-2 inhibitors is a major goal in medicinal chemistry to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. Pyrimidine-based scaffolds have been successfully employed in the design of potent and selective COX-2 inhibitors. For example, novel pyrimidines have been synthesized and shown to have excellent COX-2 inhibitory activities. researchgate.net The synthesis of these molecules often involves the construction of a substituted pyrimidine ring, and the introduction of a carboxamide group at the 4-position can be a key step in modulating their biological activity and pharmacokinetic properties. The reactivity of this compound makes it a valuable precursor for creating a diverse range of pyrimidine-4-carboxamide derivatives for screening as potential COX-2 inhibitors.
Human σ1 Receptor Inhibitors
The human σ1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, as well as in pain modulation. Consequently, ligands that modulate the activity of this receptor are of significant therapeutic interest. The pyrimidine scaffold has been identified as a crucial element for potent antagonism of the σ1 receptor. nih.gov The synthesis of a new series of pyrimidines as potent sigma-1 receptor (σ1R) antagonists has been the focus of research aimed at treating neuropathic pain. nih.gov While the syntheses described in the literature may start from different pyrimidine precursors, the formation of a pyrimidine-4-carboxamide linkage is a common strategy to introduce necessary pharmacophoric features. The versatility of this compound allows for the systematic modification of the substituents on the pyrimidine ring and the amide nitrogen, which is essential for optimizing the affinity and selectivity of these compounds for the σ1 receptor.
Structure-Activity Relationship (SAR) Studies of Pyrimidine-4-carboxamides
The systematic investigation of how chemical structure influences biological activity, known as Structure-Activity Relationship (SAR) studies, is fundamental to drug discovery. For pyrimidine-4-carboxamides, extensive SAR studies have been conducted to elucidate the key structural features required for potent and selective inhibition of various biological targets. These studies typically involve the synthesis of a library of analogues where different substituents are systematically varied at different positions of the pyrimidine-4-carboxamide scaffold.
A comprehensive SAR study of a library of pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators, provides a clear example of this process. nih.govacs.orgresearchgate.net The study involved modifications at three different positions of the pyrimidine-4-carboxamide core. The key findings from this research are summarized below and in the accompanying data table.
| Position of Substitution | Key Findings |
| Amide (R1) | No significant improvement in inhibitory activity was observed by changing the substituent at this position, suggesting it may bind in a shallow, lipophilic pocket. |
| C2-Position (R2) | Conformational restriction of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine increased the inhibitory potency by 3-fold. nih.govacs.orgresearchgate.net |
| C6-Position (R3) | Replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine reduced lipophilicity and increased activity by 10-fold. nih.govacs.orgresearchgate.net |
These findings highlight the importance of specific steric and electronic properties of the substituents at different positions of the pyrimidine-4-carboxamide scaffold for achieving high inhibitory potency.
Impact of Substituent Electronic and Steric Properties on Activity
The electronic and steric properties of substituents on the pyrimidine-4-carboxamide scaffold play a crucial role in determining the biological activity of the resulting derivatives. These properties influence how the molecule interacts with its biological target, affecting binding affinity, selectivity, and pharmacokinetic properties.
Electronic Properties: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly impact the charge distribution within the pyrimidine ring and the carboxamide linkage. This, in turn, can affect the strength of hydrogen bonds and other electrostatic interactions with the target protein. For instance, in the SAR study of NAPE-PLD inhibitors, it was observed that at the para-position of a phenyl group at the C2-position, both electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., chloro, trifluoromethyl) substituents reduced the activity. researchgate.net This suggests that a specific electronic environment is required for optimal binding and that significant deviations from this can be detrimental.
Steric Properties: The size and shape of substituents, or their steric properties, are critical for ensuring a complementary fit within the binding pocket of the target protein. Bulky substituents may cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding. Conversely, smaller substituents may not provide sufficient van der Waals interactions to stabilize the ligand-protein complex. The NAPE-PLD inhibitor study demonstrated that conformational restriction at the C2-position by incorporating the N-methylphenethylamine side chain into a piperidine (B6355638) ring led to a 3-fold increase in potency. nih.govacs.orgresearchgate.net This highlights that reducing the number of rotatable bonds and pre-organizing the molecule into a more rigid, bioactive conformation can be a successful strategy for enhancing activity. Furthermore, at the C6-position, replacing a morpholine with a more hydrophobic piperidine was tolerated, while a dimethylamine (B145610) group increased activity 2-fold, suggesting that the original morpholine might be too polar or experience steric hindrance. nih.govresearchgate.net
The following table summarizes the effects of various substituents on the inhibitory activity of pyrimidine-4-carboxamides against NAPE-PLD, illustrating the interplay of electronic and steric factors.
| Compound ID | R1 Substituent | R2 Substituent | R3 Substituent | pIC50 |
| Hit Compound | Cyclopropylmethyl | N-methylphenethylamine | Morpholine | 6.09 |
| Analog 1 | Cyclopropylmethyl | (S)-3-Phenylpiperidine | Morpholine | 6.57 |
| Analog 2 | Cyclopropylmethyl | N-methylphenethylamine | (S)-3-Hydroxypyrrolidine | 7.09 |
| Optimized Lead (LEI-401) | Cyclopropylmethyl | (S)-3-Phenylpiperidine | (S)-3-Hydroxypyrrolidine | 7.14 |
| Analog 3 | Cyclopropylmethyl | N-methylphenethylamine | Dimethylamine | 6.39 |
| Analog 4 | Cyclopropylmethyl | N-methylphenethylamine | Piperidine | 6.08 |
| Data sourced from Mock et al. (2020) nih.govresearchgate.net |
Conformational Restriction and Bioisosteric Replacements
In modern drug design, controlling a molecule's three-dimensional shape and physicochemical properties is paramount for enhancing its potency, selectivity, and pharmacokinetic profile. For pyrimidine derivatives, two key strategies employed are conformational restriction and bioisosteric replacement.
Conformational Restriction is a design approach used to increase the potency and selectivity of a drug candidate by locking its flexible bonds into a specific, biologically active conformation. nih.govacs.org This minimizes the entropic penalty that occurs when a flexible molecule binds to its target. acs.org For derivatives originating from this compound, this can be achieved by incorporating the rotatable bonds of side chains into new ring systems. For instance, studies on pyrrolo[3,2-d]pyrimidines have shown that incorporating a flexible side chain into a tetrahydroquinoline ring resulted in a more conformationally restricted analog with a more than two-fold increase in potency against cancer cells. nih.gov This strategy effectively reduces the number of low-energy conformations the molecule can adopt, pre-organizing it for optimal interaction with its biological target. nih.govacs.org
Bioisosteric Replacement involves substituting one atom or group of atoms in a molecule with another that produces a compound with similar biological activity but potentially improved physicochemical or pharmacokinetic properties. spirochem.comnih.gov This strategy is widely used to optimize lead compounds. spirochem.com In the context of pyrimidine derivatives, a common bioisosteric modification is the replacement of a carbonyl group with a thione (C=S) group, or vice versa. uran.ua For example, in the development of antimicrobial agents based on a thieno[2,3-d]pyrimidine (B153573) scaffold, replacing a thione group with a carbonyl group was a key modification aimed at optimizing interactions with the target enzyme. uran.uauran.ua Similarly, replacing a nitrogen atom in the pyrimidine ring with a C-H group, as seen when comparing pyrimidine to pyridine, can drastically alter biological activity by removing key hydrogen bonding capabilities and introducing steric hindrance. nih.gov These subtle changes can fine-tune a molecule's properties to enhance efficacy, alter selectivity, or improve metabolic stability. uran.ua
Pharmacological Activities of Pyrimidine Derivatives
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets, leading to a broad spectrum of therapeutic applications. nih.govnih.gov Derivatives synthesized from this compound are no exception and have been extensively investigated for various pharmacological effects.
Pyrimidine derivatives are a cornerstone of cancer chemotherapy. ekb.egarabjchem.org Their mechanism often involves acting as antimetabolites that interfere with the synthesis of DNA and RNA, which is critical for rapidly dividing cancer cells. wikipedia.org Numerous novel pyrimidine derivatives have demonstrated significant cytotoxic activity against a wide range of human cancer cell lines.
Research has shown that newly synthesized pyrimidine derivatives exhibit inhibitory activity against colon adenocarcinoma (LoVo), breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa) cell lines. encyclopedia.pub For example, a series of pyrido[1,2-a]pyrimidine-3-carboxamide derivatives, which can be conceptually derived from a pyrimidine carbonyl chloride precursor, were screened against four human cancer cell lines, with several compounds showing promising activity. nih.gov Fused heterocyclic systems like thiazolo[4,5-d]pyrimidines have also been a focus of research. The introduction of a chlorine atom at the 7-position of this scaffold, a modification that can follow from a carbonyl group, led to compounds with significantly enhanced anticancer activity compared to their 7-oxo counterparts. mdpi.com One such 7-chloro derivative proved to be the most active among a newly synthesized series when tested in the National Cancer Institute's NCI-60 screening program. mdpi.com
| Derivative Class | Target/Cell Line | Key Finding |
|---|---|---|
| Pyrido[1,2-a]pyrimidine-3-carboxamides | Human cancer cell lines | Identified multiple derivatives (6h-k, n) with promising anticancer activity. nih.gov |
| 7-Chloro-thiazolo[4,5-d]pyrimidines | NCI-60 panel (various cancer cell lines) | Compound 3b was the most active, showing significant growth inhibition against leukemia, lung, colon, melanoma, and renal cancer cell lines. mdpi.com |
| General Pyrimidine Derivatives | LoVo, MCF-7, A549, HeLa | Newly designed pyrimidine-hydrazone hybrids showed inhibitory activity across all tested cancer cell lines. encyclopedia.pub |
| Pyrido[2,3-d]pyrimidines | A549 (Lung Cancer) | Derivative 2d showed the strongest cytotoxic effects at a concentration of 50 μM. nih.gov |
The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrimidine derivatives have emerged as a promising class of compounds to meet this challenge, exhibiting a broad spectrum of activity against bacteria, fungi, and other microorganisms. niscpr.res.innih.gov Their structural similarity to endogenous nucleobases allows them to interact with microbial genetic material and enzymes. nih.gov
Numerous studies have reported the synthesis of pyrimidine derivatives with potent antimicrobial effects. semanticscholar.org For instance, certain fused pyrimidine derivatives have shown good inhibition zones against bacterial strains like Salmonella typhimurium, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, as well as fungi such as Aspergillus niger and Candida albicans. semanticscholar.orgnih.gov The structural modifications enabled by precursors like this compound are key to achieving this broad-spectrum activity. The development of thieno[2,3-d]pyrimidine derivatives, for example, has been a particularly fruitful area of research for creating novel antibacterial and antifungal agents. uran.uanih.gov
| Derivative Class | Organism(s) | Key Finding |
|---|---|---|
| Fused Pyrimidine Derivatives (Thiazolopyrimidines) | S. typhimurium, B. cereus, E. coli, P. aeruginosa, S. aureus | Compounds 4 and 5 showed good inhibition of the bacterial zone compared to the reference drug cephradine. nih.gov |
| Bicyclic/Tricyclic Pyrimidines | E. coli, B. subtilis, C. albicans | Several synthesized compounds showed antimicrobial activity when tested using the disk-diffusion method. semanticscholar.org |
| Pyrimido[4,5-d]pyrimidines | Various bacteria | Cyclization of amino-substituted pyrimidines yielded compounds with strong antibacterial properties. ptfarm.pl |
| General Pyrimidine Derivatives | Gram-positive and Gram-negative bacteria, Fungi | Compounds exhibited excellent antimicrobial activities compared to reference drugs ampicillin (B1664943) and clotrimazole. nih.gov |
Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents. rsc.orgnih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins (B1171923). nih.govmdpi.com By suppressing these pathways, pyrimidine derivatives can reduce inflammation.
Several pyrimidine-based drugs, such as tofacitinib, are already in clinical use for inflammatory conditions. nih.gov Research into novel derivatives continues to yield promising candidates. Studies on newly synthesized pyrimidine derivatives have shown selective inhibition of COX-2 over COX-1. mdpi.com This selectivity is a highly desirable feature in an anti-inflammatory drug, as COX-1 is involved in protecting the stomach lining, and its inhibition can lead to gastrointestinal side effects. In addition to COX inhibition, these compounds have also been shown to reduce levels of reactive oxygen species (ROS) in inflammatory cell models, indicating a dual anti-inflammatory and antioxidant effect. mdpi.com
| Derivative Class | Target/Assay | Key Finding |
|---|---|---|
| Substituted Pyrimidines (L1, L2) | COX-1 and COX-2 enzymes | Showed high selectivity towards COX-2, outperforming the reference drug piroxicam. mdpi.com |
| Pyrazolo[3,4-d]pyrimidines | COX enzymes | Four derivatives (3a, 3b, 4b, 4d) effectively suppressed the activity of COX enzymes. nih.gov |
| General Pyrimidine Derivatives | Inhibition of Prostaglandin E2 (PGE2) | The mechanism of action is generally associated with suppressing COX-1 and COX-2, thereby reducing PGE2 generation. nih.gov |
| Pyrido[2,3-d]pyrimidines | Lipoxygenase (LOX) inhibition | Derivatives 2a (IC50 = 42 μM) and 2f (IC50 = 47.5 μM) were identified as potent LOX inhibitors. nih.gov |
Diabetes mellitus is a major global health issue, and the search for new therapeutic agents is ongoing. Pyrimidine derivatives have emerged as promising candidates due to their ability to target several key pathways in diabetes pathogenesis. nih.gov These mechanisms include the inhibition of enzymes like α-amylase, which is involved in starch breakdown, and dipeptidyl peptidase-4 (DPP-4). nih.govremedypublications.com
In vivo studies in animal models have shown that certain fused pyrimidine derivatives can significantly inhibit α-amylase activity and improve total antioxidant capacity. nih.gov For example, one compound demonstrated a 75.29% inhibition of α-amylase compared to a positive control group. nih.gov Molecular docking studies have further elucidated how these derivatives can bind effectively to the active sites of antidiabetic targets. remedypublications.comremedypublications.com The structural versatility of the pyrimidine scaffold allows for the development of multifaceted agents that can address different aspects of this complex metabolic disease. nih.gov
| Derivative Class | Target/Assay | Key Finding |
|---|---|---|
| Fused Pyrimidine Derivatives (Compound 5) | α-amylase inhibition (in vivo) | Showed an inhibition of α-amylase by 75.29% compared to the positive control group in rats. nih.gov |
| General Pyrimidine Derivatives | α-amylase inhibition (in vitro) | Synthesized compounds exhibited good anti-diabetic activity in vitro. remedypublications.comremedypublications.com |
| Hybrid Pyrimidine Derivatives | DPP-4, α-glucosidase/α-amylase, PPAR-γ | The pyrimidine scaffold can target multiple pathways relevant to diabetes. nih.gov |
Oxidative stress, caused by an imbalance of free radicals and antioxidants in the body, is implicated in a wide range of diseases. Pyrimidine derivatives have been shown to possess significant antioxidant properties, acting as free radical scavengers. ijpsonline.comresearchgate.net The effectiveness of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method and lipid peroxidation inhibition assays. nih.govijpsonline.com
The structure-activity relationship of these derivatives is crucial; the type and position of substituents on the pyrimidine ring significantly influence their antioxidant capacity. researchgate.net For instance, the presence of electron-donating groups like methoxy (B1213986) (-OCH3) or electron-withdrawing groups like chloro (-Cl) can enhance radical scavenging activity. ijpsonline.comresearchgate.net Studies on pyrido[2,3-d]pyrimidines found that while they did not interact significantly with the DPPH radical, they were potent inhibitors of lipid peroxidation. nih.gov In another study, indolyl-pyrimidine derivatives exhibited good antioxidant activity comparable to the standard drug, ascorbic acid. ijpsonline.com
| Derivative Class | Assay | Key Finding |
|---|---|---|
| Pyrido[2,3-d]pyrimidines | Lipid Peroxidation Inhibition | Strongly inhibited lipid peroxidation, with compounds 2a and 2f showing IC50 values of 42 μM and 47.5 μM, respectively. nih.gov |
| Indolyl-pyrimidines | DPPH Radical Scavenging | Several compounds exhibited good antioxidant activity comparable to ascorbic acid. ijpsonline.com |
| Substituted Pyrimidines | Nitric Oxide & Hydrogen Peroxide Scavenging | Compound 8b4 showed potent activity with IC50 values of 0.019 and 0.020 mol/L, respectively. ijpsonline.com |
| General Pyrimidine Derivatives | Reduction of Reactive Oxygen Species (ROS) | Compounds reduced free radical levels in an inflammatory cell model, confirming antioxidant properties. mdpi.com |
Central Nervous System (CNS) Activity (e.g., Anticonvulsant, Antidepressant, Sedative)
Derivatives of pyrimidine are a significant class of compounds investigated for their diverse effects on the central nervous system. nih.gov Researchers have successfully synthesized and evaluated various pyrimidine analogs for their potential as anticonvulsant, antidepressant, and sedative agents. nih.govpharmaguideline.com
Anticonvulsant Activity: Numerous studies have highlighted the potential of pyrimidine derivatives as anticonvulsant agents, targeting neurological disorders like epilepsy. ekb.egresearchgate.net A series of novel pyrimidine derivatives were synthesized and tested against maximal electroshock induced seizures (MES) and subcutaneous pentylenetetrazole (scPTZ) models. benthamdirect.com In these tests, compounds 1a, 1b, 2a, and 2b showed notable activity when compared to standard drugs like phenytoin (B1677684) and carbamazepine. benthamdirect.com Specifically, compound N`-(diphenylmethylene)-6-methyl-4-phenyl-2-thioxo-1,2,3,4- tetrahydropyrimidine-5-carbohydrazide (1b) emerged as a promising lead compound with no associated neurotoxicity in the rotarod method. ekb.eg
Further research into substituted thiopyrimidine derivatives also demonstrated significant anticonvulsant efficiency. researchgate.net Compounds 8b, 8c, 8d, 10b, and 11 were identified as having remarkable activity in both pentylenetetrazole (PTZ) and Maximal Electroshock (MES) tests, comparable to reference drugs. researchgate.net These derivatives were found to elevate levels of neurotransmitters such as GABA, norepinephrine, dopamine, and serotonin, while effectively reducing glutamate (B1630785) levels in the brain. researchgate.net Another study focused on 7-substituted-[1,2,4]triazolo[4,3-f]pyrimidine derivatives, identifying compound 3i (7-(4-chlorophenoxy)-[1,2,4]triazolo[4,3-f]pyrimidine) as a potent agent in the MES test, with a median effective dose (ED₅₀) of 34.7 mg/kg. nih.gov Similarly, research on pyrimidine-5-carbonitrile derivatives identified compounds 5, 9, and 16 as highly active in the MES test at a 30 mg/kg dose, indicating their ability to prevent seizure spread.
Antidepressant Activity: The pyrimidine scaffold has also been explored for developing novel antidepressant agents. A study on 5-alkoxytetrazolo[1,5-c]thieno[2,3-e]pyrimidine derivatives found that while anticonvulsant activity was weak, most of the synthesized compounds exhibited excellent antidepressant activity. The most active among them, 5-(2,4-dichlorobenzyloxy)tetrazolo[1,5-c] thieno[2,3-e]pyrimidine , reduced immobility time by 51.62% in forced swimming tests without significantly affecting locomotor activity, confirming a specific antidepressant-like effect. Another investigation into the Mannich base 4-(4′-chlorophenyl)-6-(4″-methylphenyl)-2-hydrazinepyrimidine (CPMPH) showed that it significantly reduced immobility time in the forced swimming test, suggesting an antidepressant-like action. This effect appears to be mediated through interactions with serotonergic, dopaminergic, and noradrenergic systems. Furthermore, a series of novel pyrimidine thioethers were evaluated, leading to the identification of compounds 5c, 5e, and 5f which demonstrated antidepressant, anxiolytic, and nootropic properties.
Sedative Activity: The sedative and hypnotic potential of pyrimidine derivatives has been a subject of interest in medicinal chemistry. pharmaguideline.com N3-Substituted pyrimidine nucleoside derivatives, specifically N3-phenacyl derivatives of uridine (2), thymidine (B127349) (3), deoxyuridine (4), and arabinofuranosyluracil (B3032727) (6) , have been shown to exhibit hypnotic activity and enhance pentobarbital-induced sleep. nih.gov Research into pyrimidine-based diazepine (B8756704) derivatives has also yielded compounds with better sedative and hypnotic effects compared to some tricyclic compounds and even showed improvements in locomotor activity over diazepam. benthamdirect.com A recent study designed and synthesized twenty-five novel compounds featuring the fusion of pyrimidine and carbazole (B46965) or benzothiazole, with most showing distinct sedative activities. pharmaguideline.com Among them, compound 4l displayed excellent sedative and hypnotic properties at a low dose range of 0.1-2.5 mg/kg, superior to diazepam, by activating the cAMP/PKA/CREB signaling pathway. pharmaguideline.com
Table 1: CNS Activity of Selected Pyrimidine Derivatives
| Compound/Derivative Class | Activity Type | Key Findings | Reference(s) |
|---|---|---|---|
| N`-(diphenylmethylene)-6-methyl-4-phenyl-2-thioxo-1,2,3,4- tetrahydropyrimidine-5-carbohydrazide (1b) | Anticonvulsant | Active in MES and scPTZ models with no neurotoxicity. | benthamdirect.com |
| 7-(4-chlorophenoxy)- ekb.egnih.govnih.govtriazolo[4,3-f]pyrimidine (3i) | Anticonvulsant | Showed potent activity in MES test with an ED₅₀ of 34.7 mg/kg. | nih.gov |
| 2-[2-(4-bromo-benzylidene)-hydrazinyl]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile (5) | Anticonvulsant | Highly active in MES test at 30 mg/kg dose. | nih.gov |
| 5-(2,4-dichlorobenzyloxy)tetrazolo[1,5-c] thieno[2,3-e]pyrimidine | Antidepressant | Decreased immobility time by 51.62% in forced swimming test. | nih.gov |
| 4-(4′-chlorophenyl)-6-(4″-methylphenyl)-2-hydrazinepyrimidine (CPMPH) | Antidepressant | Reduced immobility time; mediated by serotonergic, dopaminergic, and noradrenergic systems. | researchgate.net |
| Pyrimidine thioethers (5c, 5e, 5f) | Antidepressant | Endowed with antidepressant, anxiolytic, and nootropic properties. | nih.gov |
| Fused pyrimidine-carbazole/benzothiazole (4l) | Sedative | Excellent sedative and hypnotic properties (0.1-2.5 mg/kg), superior to diazepam. | nih.gov |
Antihypertensive and Cardiovascular Applications
Pyrimidine derivatives have been extensively investigated for their potential in managing cardiovascular diseases, particularly hypertension. researchgate.netjuniperpublishers.com The structural similarities of some pyrimidine compounds to established drugs like nifedipine (B1678770) have driven the synthesis of new analogs with calcium channel blocking capabilities. mdpi.comresearchgate.net
A study focused on designing achiral pyrimidine derivatives based on a nifedipine-like structure resulted in several compounds with significant antihypertensive effects. researchgate.net Compounds 5a, 5b, 11b, 8b, 9b–d, and 15b demonstrated a decrease in mean arterial blood pressure in rabbits, with compounds 5a, 5b, 9b, and 9c also exhibiting calcium channel blockade activity in rabbit aortae. researchgate.net Notably, compound 5b appeared to lower blood pressure by activating endothelial nitric oxide synthase (eNOS) expression. researchgate.net
Another series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives were synthesized and tested for their ability to reduce blood pressure in spontaneously hypertensive rats. nih.gov Several of these compounds, including 3a, 3j, and 5a , showed significant activity at oral doses. nih.gov These compounds were also effective in renal hypertensive rats and demonstrated alpha-adrenoceptor blocking effects in isolated rat aortas. nih.gov
The cardiovascular effects of the pyrimidine derivative 4CPTP [1(4- carboxy phenyl)-4,4,6-trimethyl-1H,4H pyrimidine- 2 thiol] have also been evaluated. indexcopernicus.com This compound produced a dose-dependent decrease in heart rate and amplitude of contractions in isolated rabbit and frog hearts, as well as a decrease in blood pressure in dogs. indexcopernicus.com These findings suggest that 4CPTP possesses negative inotropic, negative chronotropic, and hypotensive actions, indicating its potential use in treating arrhythmias, angina, or hypertension. indexcopernicus.com Early research also identified that certain pyrimidine derivatives, with the exception of UTP, generally lacked the potent coronary vasodilator properties seen in purine (B94841) derivatives like ATP. ahajournals.org
Table 2: Antihypertensive and Cardiovascular Activity of Selected Pyrimidine Derivatives
| Compound/Derivative Class | Activity Type | Key Findings | Reference(s) |
|---|---|---|---|
| Nifedipine-like pyrimidines (5a, 5b, 9b, 9c) | Antihypertensive / Calcium Channel Blocker | Exhibited significant relaxation (74.4% to 89.2%) of rabbit aortae and decreased heart rate. | researchgate.net |
| 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazolines (3a, 3j, 5a) | Antihypertensive / α-Blocker | Effective in reducing blood pressure in spontaneously hypertensive and renal hypertensive rats. | nih.gov |
| 4CPTP [1(4- carboxy phenyl)-4,4,6-trimethyl-1H,4H pyrimidine- 2 thiol] | Hypotensive / Cardiodepressant | Produced dose-dependent decrease in heart rate, contraction amplitude, and blood pressure in animal models. | indexcopernicus.com |
Analgesic and Immunomodulatory Effects
The pyrimidine scaffold is a key component in the development of compounds with analgesic and immunomodulatory properties, the latter often being associated with anti-inflammatory action. nih.govresearchgate.net
Analgesic Effects: Several studies have successfully synthesized and evaluated pyrimidine derivatives for their pain-relieving capabilities. In one such study, a series of novel pyrimidines derived from a coumarin (B35378) moiety were screened for in-vivo analgesic activity. researchgate.net Using the acetic acid-induced writhing model, compounds 5a, 5b, and 5e showed significant analgesic activity, while compounds 5i and 5j exhibited highly significant activity comparable to the standard drug, diclofenac (B195802) sodium. researchgate.net Importantly, compound 5j was identified as a promising analgesic agent that did not produce ulcerogenic effects. researchgate.net
Another research effort led to the synthesis of various pyrimidine derivatives, including substituted pyrazolediazenylpyrimidines. nih.gov When evaluated for analgesic effects, compounds C18a, C20, C21b, and C22 emerged as the most significant pain relievers among the synthesized series. nih.gov The pyrimidine derivative CPMPH , also noted for its antidepressant-like effects, produced a significant inhibition of acetic acid-induced writhing at high doses, indicating antinociceptive action. researchgate.net
Immunomodulatory and Anti-inflammatory Effects: The immunomodulatory potential of pyrimidine derivatives is often demonstrated through their anti-inflammatory activity. These compounds can inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes, prostaglandins (PGE2), nitric oxide (NO), and various cytokines. nih.gov For instance, leflunomide's mechanism of action is thought to be related to its ability to inhibit de novo pyrimidine biosynthesis by targeting the enzyme dihydroorotate (B8406146) dehydrogenase, which in turn affects stimulated T cells. hopkinsarthritis.org
A study of novel pyrimidine derivatives (L1–L4 ) investigated their anti-inflammatory and antioxidant properties. mdpi.comnih.gov Compounds L1 and L2 showed high selectivity for inhibiting the COX-2 isoenzyme over COX-1, a desirable profile for anti-inflammatory agents with potentially fewer side effects. mdpi.comnih.gov These compounds also reduced levels of reactive oxygen species (ROS), confirming their antioxidant capabilities. nih.gov In the evaluation of substituted pyrazolediazenylpyrimidine derivatives, almost all tested compounds showed a significant anti-inflammatory effect in a carrageenan-induced paw edema model. nih.gov The development of pyrimidine-based drugs for treating chronic inflammatory diseases like rheumatoid arthritis continues to be an active area of research. nih.govnih.gov
Table 3: Analgesic and Immunomodulatory Activity of Selected Pyrimidine Derivatives
| Compound/Derivative Class | Activity Type | Key Findings | Reference(s) |
|---|---|---|---|
| Coumarin-pyrimidine hybrids (5i, 5j) | Analgesic | Exhibited highly significant analgesic activity comparable to diclofenac, with 5j being non-ulcerogenic. | researchgate.net |
| Pyrazolediazenylpyrimidines (C18a, C20, C21b, C22) | Analgesic, Anti-inflammatory | Showed the most significant analgesic effects and potent anti-inflammatory activity. | nih.gov |
| 4-(4′-chlorophenyl)-6-(4″-methylphenyl)-2-hydrazinepyrimidine (CPMPH) | Analgesic | Produced significant inhibition of acetic acid-induced writhing. | researchgate.net |
| Pyrimidine derivatives L1 and L2 | Anti-inflammatory (Selective COX-2 inhibitor), Antioxidant | Demonstrated high selectivity for COX-2 inhibition and reduced reactive oxygen species levels. | mdpi.comnih.gov |
Computational and Mechanistic Investigations of Pyrimidine 4 Carbonyl Chloride Reactivity and Derivatives
Quantum-Chemical Calculations and Density Functional Theory (DFT)
Quantum-chemical calculations have become a cornerstone in modern chemistry for investigating the electronic structure and properties of molecules. ijcce.ac.ir Among these methods, Density Functional Theory (DFT) has emerged as a particularly powerful tool due to its balance of computational cost and accuracy. ekb.egresearchgate.net DFT methods, such as those employing the B3LYP functional, are frequently used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties of pyrimidine (B1678525) derivatives. ijcce.ac.irsamipubco.comresearchgate.netajchem-a.com Such calculations are crucial for understanding the structure-reactivity relationships within this class of compounds. samipubco.com The choice of functional and basis set is critical for the precision of DFT calculations. samipubco.com
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgyoutube.com The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor and is associated with the molecule's nucleophilicity or basicity. youtube.comlibretexts.org Conversely, the LUMO is the lowest-energy orbital without electrons, acts as an electron acceptor, and relates to the molecule's electrophilicity. youtube.comlibretexts.org
For pyrimidine derivatives, the distribution and energy of these frontier orbitals dictate their reactive sites. The analysis of FMOs can predict the regioselectivity of reactions like cycloadditions and nucleophilic substitutions. acs.orgwuxibiology.com For instance, in nucleophilic substitution reactions on chlorodiazines, the specific LUMO or LUMO+1 orbital with significant lobe distribution on the carbon-halogen bond is chosen for reactivity correlation. wuxibiology.com The interaction between the HOMO of a nucleophile and the LUMO of an electrophilic pyrimidine derivative governs the feasibility and outcome of the reaction. wikipedia.org
Energy Gap Analysis for Reactivity and Kinetic Stability
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular reactivity and kinetic stability. ajchem-a.comirjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. chemrxiv.org Conversely, a small energy gap indicates that a molecule is more reactive and less stable, as it is more polarizable and readily participates in electron transfer processes. ajchem-a.comchemrxiv.org
This energy gap is widely used to explain the charge transfer interactions occurring within a molecule. irjweb.com DFT calculations are employed to determine the HOMO and LUMO energies, and subsequently the energy gap, for various pyrimidine derivatives to predict their relative reactivities. ajchem-a.com These values, along with other global reactivity descriptors like chemical hardness, softness, and electrophilicity index, are derived from the HOMO and LUMO energies to provide a comprehensive picture of a molecule's chemical behavior. ajchem-a.comchemrxiv.org
Table 1: Calculated Quantum Chemical Properties of Morpholinium-Based Ionic Liquids (ILs)
| Parameter | IL01 (Nitrite) | IL02 (Nitrate) |
| HOMO (eV) | -3.6846 | -8.2785 |
| LUMO (eV) | 4.7369 | 0.1616 |
| Energy Gap (ΔE) (eV) | 8.4215 | 8.4401 |
| Ionization Potential (I) (eV) | 3.6846 | 8.2785 |
| Electron Affinity (A) (eV) | -4.7369 | -0.1616 |
This table presents data on morpholinium-based ionic liquids with different anions to illustrate the application of HOMO-LUMO energy calculations in assessing molecular properties. Data sourced from reference ajchem-a.com.
Reaction Mechanism Elucidation
Understanding the step-by-step process by which reactants are converted into products is fundamental to controlling chemical transformations. For the synthesis of pyrimidine derivatives, various complex mechanisms have been proposed and investigated, often involving multiple steps and intermediates. nih.gov
Proposed Reaction Pathways (e.g., Radical, Cascade, Cyclization)
The synthesis of the pyrimidine ring and its derivatives can proceed through diverse and elegant reaction pathways. Computational and experimental studies have explored these mechanisms in detail.
Cycloaddition Reactions: These reactions are a common strategy for constructing the pyrimidine core. For instance, inverse electron-demand Diels-Alder (IEDDA) reactions involving 1,3,5-triazines and ketones can yield highly functionalized pyrimidines. mdpi.com This process involves a cascade of stepwise hetero-Diels-Alder and retro-Diels-Alder reactions. mdpi.com Other strategies include [4+2] and [3+3] cycloadditions to form the six-membered ring. mdpi.com
Cascade Reactions: Many syntheses of pyrimidine derivatives involve cascade or tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. A copper-catalyzed tandem reaction of trichloroacetonitrile, sulfonyl azides, and terminal alkynes is one such example that proceeds via a [4+2] condensation to yield sulfonamide pyrimidine derivatives. mdpi.com
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a product, are highly efficient for generating molecular complexity. The synthesis of pyrido[2,3-d]pyrimidines, for example, can occur via a multicomponent pathway involving Knoevenagel condensation, Michael addition, and subsequent cyclization steps. nih.gov The Biginelli reaction is another well-known MCR for producing dihydropyrimidinones. researchgate.net
Grignard Reagent Addition: In some cases, unexpected reaction pathways can be uncovered. For example, the synthesis of 4-aminopyrimidines using Grignard reagents can lead to an unusual nucleophilic addition at the C6 position, a pathway influenced by the coordination of magnesium species to a ring nitrogen, which increases the electrophilicity of the C6 carbon. acs.org
Experimental Verification of Mechanistic Hypotheses
Theoretical proposals for reaction mechanisms must be substantiated by experimental evidence. Chemists employ several techniques to validate or refute proposed pathways. One common method is the stepwise synthesis of proposed intermediates to confirm their competency in the reaction sequence. mdpi.com For instance, in a four-component reaction to form quinazoline (B50416) derivatives, the proposed azomethine imine intermediate was synthesized separately and shown to undergo the subsequent 1,3-dipolar cycloaddition, thus validating the proposed mechanism. mdpi.com
Another approach involves designing experiments to trap reactive intermediates. Isotopic labeling studies can also provide crucial information about bond-forming and bond-breaking steps. The combination of experimental outcomes with computational studies, which can model the energy profiles of different potential pathways, provides a powerful approach to elucidating complex reaction mechanisms. nih.govrsc.org
Molecular Modeling and Docking Studies
Beyond predicting chemical reactivity, computational methods are extensively used to investigate how molecules interact with biological macromolecules, a field crucial for drug discovery. Molecular modeling and docking are primary tools for this purpose. samipubco.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. remedypublications.com This method is used to understand the binding mode of pyrimidine derivatives to biological targets and to estimate the strength of their interaction, often expressed as a binding energy or docking score. remedypublications.comnih.gov
Studies on novel pyrimidine derivatives have utilized molecular docking to evaluate their potential as inhibitors for various enzymes. For example, docking simulations have been performed to assess the binding of pyrimidine compounds to the active sites of dihydrofolate reductase (DHFR), an antibacterial target, and the main protease (Mpro) of SARS-CoV-2, a key enzyme in viral replication. nih.govnih.gov These in silico studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues, guiding the design of more potent and selective inhibitors. nih.govnih.gov The results from docking studies are often correlated with in vitro biological assays to validate the computational predictions. remedypublications.comnih.gov
Table 2: Molecular Docking Results of Synthesized Pyrimidine Derivatives Against SARS-CoV-2 Main Protease (Mpro)
| Compound | Binding Energy (kcal/mol) |
| Lopinavir (Reference) | -7.5 |
| 7c | -8.0 |
| 7d | -7.9 |
| 7e | -7.8 |
This table shows the binding energies of selected pyrimidine derivatives compared to a reference inhibitor, Lopinavir, when docked into the active site of the SARS-CoV-2 main protease. A more negative binding energy suggests a stronger interaction. Data sourced from reference nih.gov.
Virtual Screening for Ligand Identification
Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of pyrimidine derivatives, this approach has been instrumental in identifying novel lead compounds for various therapeutic targets. For instance, libraries containing thousands to millions of pyrimidine-based compounds can be computationally docked against the active site of a target protein. This process filters down the vast chemical space to a manageable number of promising candidates for further experimental validation.
Studies have utilized virtual screening to identify pyrimidine derivatives as potential inhibitors for a range of targets, including kinases, proteases, and receptors involved in cancer and infectious diseases. researchgate.netmdpi.com The screening process often involves a hierarchical approach, starting with rapid, less computationally intensive methods to filter the initial library, followed by more rigorous and accurate docking and scoring methods for the smaller, refined set of potential hits. This methodology accelerates the discovery of novel pyrimidine scaffolds with desired biological activities.
Prediction of Binding Affinities and Molecular Interactions
Molecular docking is a key computational tool used to predict the binding orientation of a small molecule to its target protein and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. For pyrimidine derivatives, docking studies have provided detailed pictures of their interactions at the atomic level.
For example, docking studies on pyrimidine derivatives targeting the epidermal growth factor receptor (EGFR) have revealed crucial binding modes. ekb.eg These studies show that the pyrimidine core can form key hydrogen bonds with backbone residues in the hinge region of the kinase domain, a common interaction pattern for kinase inhibitors. Substituents on the pyrimidine ring are then oriented to occupy adjacent hydrophobic and hydrophilic pockets, further strengthening the binding affinity. In one study, a synthesized fused pyrimidine derivative (compound 6) showed a docking score of -8.7, which was superior to the standard methotrexate (B535133) (-8.6), indicating a strong binding interaction with the thymidylate synthase receptor. researchgate.net Similarly, studies on pyrimidine derivatives as inhibitors of topoisomerase IIα have identified compounds with high binding affinity, where the pyrimidine ring intercalates within the DNA strands. nih.gov
The predicted binding affinities from these computational models often correlate well with experimentally determined inhibitory concentrations (e.g., IC50 values), validating the in silico models and providing a basis for structure-activity relationship (SAR) studies. nih.gov
Table 1: Example Docking Scores of Pyrimidine Derivatives This table is interactive. You can sort the columns by clicking on the headers.
| Compound Class | Target Protein | Predicted Binding Affinity (Docking Score) | Reference |
|---|---|---|---|
| Fused Pyrimidine | Thymidylate Synthase | -8.7 | researchgate.net |
| 5-Substituted Uracil | EGFR | - | ekb.eg |
| Pyridopyrimidine | SARS-CoV-2 Main Protease | High | nih.gov |
Analysis of Hydrophobic and Hydrogen-Bonding Interactions
The stability of a ligand-receptor complex is governed by a variety of non-covalent interactions, with hydrophobic interactions and hydrogen bonds playing pivotal roles. nih.gov Computational analyses allow for the detailed dissection of these interactions for pyrimidine-4-carbonyl chloride derivatives.
Hydrogen Bonding: The pyrimidine scaffold is rich in hydrogen bond acceptors (the nitrogen atoms in the ring) and can be easily functionalized to include hydrogen bond donors. Molecular docking studies consistently highlight the importance of hydrogen bonds in the binding of pyrimidine derivatives to their targets. rsc.org For example, the nitrogen atoms of the pyrimidine ring frequently form hydrogen bonds with amino acid residues like MET769 in the hinge region of kinase domains. mdpi.com The carbonyl group, if present, can also act as a hydrogen bond acceptor. These specific hydrogen-bonding patterns are often critical for achieving high binding affinity and selectivity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For pyrimidine derivatives, QSAR models are valuable tools for predicting the activity of newly designed compounds and for understanding the structural features that are important for their biological effects.
3D-QSAR Modeling (e.g., CoMSIA)
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the relationship between the 3D properties of molecules and their biological activity. mdpi.com
CoMSIA models for pyrimidine derivatives have been developed to correlate their structural features with activities like antihistaminic or anticancer effects. nih.govnih.gov In a CoMSIA study, molecules are aligned in 3D space, and various molecular fields (steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor) are calculated around them. mdpi.com The resulting models can be visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov For example, a CoMSIA model for thieno[2,3-d]pyrimidin-4(3H)-ones identified the influence of steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields on their antihistaminic activity, providing crucial insights for designing more potent antagonists. nih.gov Similarly, 3D-QSAR models for 6-aryl-5-cyano-pyrimidine derivatives as LSD1 inhibitors showed that electrostatic, hydrophobic, and H-bond donor fields play important roles. nih.gov
Table 2: Statistical Parameters for a CoMSIA Model of Thieno[2,3-d]pyrimidin-4(3H)-ones This table is interactive. You can sort the columns by clicking on the headers.
| Parameter | Description | Value | Reference |
|---|---|---|---|
| q² (cross-validated r²) | Predictive ability of the model (internal validation) | 0.541 | nih.gov |
These models have proven to be statistically robust and possess good predictive power, making them valuable for the rational design of new pyrimidine-based therapeutic agents. nih.govnanobioletters.com
Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)
In addition to efficacy, a successful drug candidate must possess favorable ADMET properties. In silico tools are widely used to predict these properties early in the drug discovery process, helping to reduce the likelihood of late-stage failures.
For pyrimidine derivatives, various computational models and software are employed to predict their ADMET profiles. gjpb.denih.gov
Absorption: Parameters such as intestinal absorption, oral bioavailability, and cell permeability (e.g., Caco-2 permeability) are predicted. Studies on pyrimidine derivatives have shown that many can be designed to have good partition coefficients (logP), which is crucial for absorption and distribution. researchgate.net
Distribution: Predictions include plasma protein binding and blood-brain barrier penetration. For compounds targeting the central nervous system, brain penetration is desirable, whereas for peripherally acting drugs, it should be limited to avoid side effects. gjpb.de
Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is important for assessing potential drug-drug interactions.
Excretion: While less commonly predicted, some models can estimate renal clearance.
Toxicity: A wide range of toxicological endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition). In silico toxicity screening of pyrimidine derivatives has successfully identified compounds with non-toxic profiles, similar to standard drugs. gjpb.de
Comprehensive ADMET evaluations using computational tools have been performed on various series of pyrimidine derivatives, allowing researchers to prioritize compounds with more drug-like properties for further development. nih.govresearchgate.net
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Methotrexate |
| 6-aryl-5-cyano-pyrimidine |
Emerging Trends and Future Research Perspectives
Development of Novel and Efficient Synthetic Pathways for Pyrimidine-4-carbonyl Chloride Analogues
The synthesis of pyrimidine (B1678525) derivatives is undergoing a significant transformation, moving towards more efficient, atom-economical, and environmentally benign methodologies. researchgate.netgsconlinepress.com These advancements are crucial for creating diverse libraries of this compound analogues for screening and development.
Another key area is the adoption of green chemistry principles . benthamdirect.comnih.gov This includes the use of eco-friendly solvents (like water), solvent-free reaction conditions, and energy-efficient techniques such as microwave and ultrasound-assisted synthesis. nih.govpowertechjournal.com These methods not only reduce the environmental impact but can also lead to shorter reaction times and improved yields. tandfonline.com Researchers are increasingly exploring modifications of conventional strategies, such as the condensation of N-C-N fragments with 1,3-dicarbonyl derivatives, to make them more sustainable. nih.gov The development of these pathways is essential for the large-scale and cost-effective production of novel pyrimidine-based compounds.
Research Highlights in Synthetic Pathways:
| Synthetic Strategy | Key Features | Advantages |
| Multicomponent Reactions (MCRs) | Single-step synthesis from ≥3 starting materials. acs.org | High atom economy, reduced waste, operational simplicity, rapid library generation. acs.orgbohrium.com |
| Green Synthesis | Use of eco-friendly solvents, catalysts, and energy sources (e.g., microwaves, ultrasound). nih.govpowertechjournal.com | Reduced environmental impact, improved energy efficiency, often faster reaction rates. powertechjournal.comtandfonline.com |
| Domino Reactions | Multiple bond-forming reactions occur sequentially in one pot. researchgate.net | Increased molecular complexity from simple precursors, circumvents purification of intermediates. researchgate.net |
| Cross-Coupling Chemistry | Utilizes catalysts (e.g., palladium) to form C-C and C-N bonds on the pyrimidine ring. gsconlinepress.com | Allows for precise and versatile functionalization of the pyrimidine core. gsconlinepress.com |
Advancements in Catalytic Systems for Enhanced Selectivity and Sustainability
Catalysis is at the heart of modern synthetic chemistry, and the development of novel catalytic systems is revolutionizing the synthesis of pyrimidine derivatives. The focus is on achieving higher selectivity, improving yields, and promoting sustainability. researchgate.netacs.org
Homogeneous Catalysis has seen significant progress with the development of sophisticated organometallic catalysts. For example, PN5P-Ir-pincer complexes have proven highly efficient in the multicomponent synthesis of pyrimidines from alcohols and amidines. acs.orgbohrium.com These catalysts enable reactions under mild conditions and offer excellent control over regioselectivity, which is crucial for creating specific isomers. mdpi.com Zirconium- and niobium-based catalysts have also been used for the cyclization of alkynes and nitriles to form polysubstituted pyrimidines. mdpi.com
Heterogeneous Catalysis offers the advantage of easy catalyst separation and recyclability, aligning with green chemistry principles. powertechjournal.com Nanoparticle-based catalysts, such as those using iron oxide, are being employed for their high surface area and reactivity. acs.org These catalysts can be reused multiple times without a significant loss of activity, making the synthetic process more economical and sustainable. acs.orgnih.gov
Organocatalysis , which uses small organic molecules as catalysts, is another burgeoning area. Catalysts like L-proline and p-toluenesulfonic acid have been used in the synthesis of fused pyrimidine systems, avoiding the use of potentially toxic and expensive metals. nih.gov
| Catalyst Type | Example(s) | Key Advantages |
| Homogeneous Metal Catalysts | Iridium-pincer complexes, Zirconium-based catalysts. mdpi.com | High efficiency, high regioselectivity, mild reaction conditions. acs.orgmdpi.com |
| Heterogeneous Catalysts | Iron oxide nanoparticles (Fe3O4), supported catalysts. acs.org | Easy separation, reusability, enhanced stability, eco-friendly. powertechjournal.comacs.org |
| Organocatalysts | L-proline, p-toluenesulfonic acid (p-TsOH). nih.gov | Metal-free, low toxicity, readily available, promotes green synthesis. nih.gov |
| Biocatalysts | Enzymes. powertechjournal.com | High specificity, biodegradable, operates under mild conditions. powertechjournal.com |
Exploration of Undiscovered Biological Targets for Pyrimidine Derivatives
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. gsconlinepress.comnih.gov While many pyrimidine derivatives are known to target established biological pathways, a significant area of future research lies in identifying novel molecular targets. mdpi.combenthamdirect.com
Historically, pyrimidine-based drugs have targeted enzymes involved in nucleic acid synthesis, kinases, and microtubules. nih.govfrontiersin.org For example, derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are crucial in cancer progression. mdpi.com
The future, however, points towards exploring uncharted biological territory. The vast chemical space accessible through modern synthetic methods allows for the creation of pyrimidine libraries with diverse functionalities. These libraries can be screened against a wide range of biological targets to uncover new therapeutic opportunities. For instance, recent studies have investigated pyrimidine derivatives as inhibitors of metabolic enzymes like carbonic anhydrase and acetylcholinesterase, suggesting roles in conditions ranging from glaucoma to Alzheimer's disease. nih.govresearchgate.net The structural versatility of pyrimidines makes them ideal probes for exploring complex biological systems and identifying previously "undruggable" targets. researchgate.net
Rational Design of Next-Generation Pyrimidine-Based Therapeutics with Improved Efficacy and Specificity
The design of new drugs is increasingly moving from serendipitous discovery to a rational, target-based approach. For pyrimidine-based therapeutics, this involves leveraging computational tools and a deep understanding of structure-activity relationships (SAR) to create molecules with enhanced potency and selectivity, thereby minimizing off-target effects. mdpi.combenthamdirect.comnih.govpowertechjournal.com
Structure-Based Drug Design is a powerful strategy where the three-dimensional structure of a biological target is used to design complementary ligands. Molecular docking simulations, for example, allow researchers to predict how a designed pyrimidine derivative will bind to a target protein, such as a kinase or enzyme. researchgate.net This approach was used to design novel pyrido[2,3-d]pyrimidine (B1209978) derivatives as potent inhibitors of the KRAS-G12D oncoprotein, a challenging cancer target. nih.gov
Another emerging strategy is the development of multi-target-directed ligands . These are single molecules designed to interact with multiple biological targets simultaneously, which can be particularly effective for complex multifactorial diseases like cancer. nih.gov Furthermore, the pyrimidine scaffold is being incorporated into novel therapeutic modalities like PROteolysis-TArgeting Chimeras (PROTACs) . PROTACs are designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins entirely, offering a complementary approach to traditional inhibition. nih.gov
Applications of Pyrimidine Scaffolds in Functional Materials Science
Beyond their well-established role in biology and medicine, pyrimidine scaffolds are emerging as versatile building blocks in materials science. ingentaconnect.com Their inherent electronic properties, rigid structure, and capacity for hydrogen bonding make them attractive for the development of novel functional materials.
One notable application is in the field of optoelectronics . Pyrimidine derivatives have been investigated for their electrogenerated chemiluminescent properties, which are relevant to the development of Organic Light-Emitting Diodes (OLEDs) . researchgate.net The ability to tune the electronic structure of the pyrimidine ring through chemical modification allows for the creation of materials with specific light-emitting characteristics.
Additionally, pyrimidines are being used to create chemosensors . For instance, a pyrimidine derivative known as PyMD has been successfully employed as a fluorescent detector for zinc ions. researchgate.net The design of such sensors relies on the specific interaction between the pyrimidine scaffold and the target analyte, leading to a measurable change in an optical or electronic signal. The continued exploration of these properties is expected to yield new materials for applications in electronics, sensing, and beyond.
Synthesis and Utility of Stable Isotope-Labeled Pyrimidines for Advanced Research
Stable isotope labeling is a powerful technique used to trace the path of molecules through complex biological and chemical systems without the need for radioactivity. wikipedia.org The synthesis of pyrimidines incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) provides invaluable tools for advanced research. nih.gov
Synthesis: The preparation of labeled pyrimidines can be achieved through both chemical and biotechnological methods. Chemical synthesis allows for the precise, site-specific incorporation of an isotope. acs.org Biotechnological approaches, such as growing microorganisms on isotope-enriched media, can produce uniformly labeled nucleosides that are then chemically converted into the desired building blocks, like phosphoramidites for RNA and DNA synthesis. silantes.com
Utility:
Metabolic Flux Analysis: Labeled pyrimidines are used to track metabolic pathways in real-time within living cells. This helps researchers understand how cells synthesize and salvage nucleotides under different conditions, providing insights into diseases like cancer. biorxiv.orgbiorxiv.org
Quantitative Proteomics: A pyrimidine-based labeling reagent, DMMSP, has been developed for the comparative quantification of proteins using mass spectrometry. This allows for the precise measurement of changes in protein abundance between different biological samples. nih.gov
Structural Biology: Isotope-labeled pyrimidines are essential for Nuclear Magnetic Resonance (NMR) spectroscopy studies. They help in determining the three-dimensional structure and dynamics of nucleic acids like RNA, providing crucial information on their biological function. nih.govacs.org
Mechanistic Studies: By tracking the position of the isotopic label in the products of a reaction, chemists can elucidate complex reaction mechanisms. nih.gov
The use of stable isotope-labeled pyrimidines is fundamental to modern biochemical and medical research, enabling a deeper understanding of molecular processes at a level of detail that would otherwise be unattainable. diagnosticsworldnews.com
Q & A
Q. What are the common synthetic routes for Pyrimidine-4-carbonyl chloride, and how are reaction conditions optimized?
this compound is typically synthesized via chlorination of pyrimidine-4-carboxylic acid using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Key optimization factors include temperature control (60–80°C), solvent selection (e.g., anhydrous dichloromethane), and stoichiometric ratios to minimize side reactions. Post-reaction purification often involves distillation or column chromatography to isolate the product .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Characterization involves:
- NMR Spectroscopy : H and C NMR to confirm the carbonyl chloride moiety (e.g., carbonyl carbon resonance at ~170 ppm).
- IR Spectroscopy : Absorption bands at ~1750 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch).
- X-ray Crystallography : Resolving hydrogen-bonding patterns and supramolecular packing, as demonstrated in structurally analogous pyridine derivatives .
Q. What safety protocols are critical when handling this compound in the lab?
- Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact.
- Store under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis.
- Emergency measures: Neutralize spills with sodium bicarbonate and rinse exposed areas with copious water .
Advanced Research Questions
Q. How can researchers address contradictory data in reported reaction yields for this compound derivatives?
Systematic reviews (e.g., Cochrane methods) recommend:
- Meta-analysis of published procedures to identify variables (e.g., solvent polarity, catalyst loading).
- Sensitivity testing to isolate factors affecting reproducibility, such as trace moisture or reagent purity .
Q. What strategies mitigate reactivity challenges during acylation reactions involving this compound?
Q. How does the chloride leaving group influence the design of nucleophilic substitution reactions?
The high electrophilicity of the carbonyl chloride group enables rapid reactions with amines or alcohols. However, competing hydrolysis requires anhydrous conditions. Computational studies (DFT) can model transition states to predict regioselectivity in complex systems .
Q. What are the best practices for synthesizing pyrimidine-based heterocycles using this compound?
- Multi-step functionalization : Use cross-coupling (e.g., Suzuki-Miyaura) after converting the chloride to a boronate ester.
- Tandem reactions : Combine acylation with cyclization (e.g., using hydrazines to form pyrazolo-pyrimidines) .
Methodological Guidance
Q. How to optimize storage conditions to prevent this compound degradation?
- Lyophilization : Freeze-dry under vacuum for long-term stability.
- Stabilizers : Add molecular sieves (3Å) to storage vials to scavenge moisture .
Q. What analytical techniques resolve impurities in this compound batches?
Q. How to design kinetic studies for this compound reactions?
- Stopped-flow UV-Vis : Monitor real-time absorbance changes during rapid acylation.
- Isothermal titration calorimetry (ITC) : Measure enthalpy changes to infer reaction mechanisms .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
